molecular formula C11H11BrO4 B130292 2-Bromo-4,5-dimethoxycinnamic acid CAS No. 151539-52-5

2-Bromo-4,5-dimethoxycinnamic acid

Cat. No.: B130292
CAS No.: 151539-52-5
M. Wt: 287.11 g/mol
InChI Key: MSJCWIFRXCLULX-ONEGZZNKSA-N
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Description

2-Bromo-4,5-dimethoxycinnamic acid is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4,5-dimethoxycinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4,5-dimethoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-dimethoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJCWIFRXCLULX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Cinnamic Acids

[1]

Executive Summary

Substituted cinnamic acids (SCAs) represent a privileged scaffold in medicinal chemistry, serving as precursors to lignins in plant physiology and as potent pharmacophores in drug development. Their biological efficacy stems from the phenylpropanoid (C6-C3) skeleton, specifically the

This guide provides a rigorous technical analysis of SCAs, focusing on their Structure-Activity Relationships (SAR), mechanistic pathways (Nrf2/NF-

Structural Chemistry & SAR Analysis[2][3]

The biological versatility of cinnamic acid derivatives is dictated by electronic and steric modifications at two key regions: the aromatic ring and the propenoic side chain .

The Michael Acceptor Principle

The core mechanism for many SCAs (particularly in anticancer and anti-inflammatory applications) is the ability of the


SAR Logic Flow
  • Antioxidant Activity: Directly proportional to the number of hydroxyl (-OH) and methoxy (-OCH

    
    ) substitutions.[1] The presence of a catechol group (3,4-dihydroxy) significantly lowers Bond Dissociation Enthalpy (BDE), facilitating Hydrogen Atom Transfer (HAT).
    
  • Anticancer Activity: Enhanced by electron-withdrawing groups (EWGs) like halogens or nitro groups on the phenyl ring, which increase the electrophilicity of the

    
    -carbon.
    
  • Lipophilicity: Esterification of the carboxylic tail increases membrane permeability, often improving bioavailability (e.g., Caffeic Acid Phenethyl Ester - CAPE).

SAR_LogicScaffoldCinnamic AcidScaffold (C6-C3)Sub_RingRing Substitutions(Ph-R)Scaffold->Sub_RingSub_TailSide ChainModificationScaffold->Sub_TailMech_AntioxAntioxidant:3,4-OH (Catechol)Lowers BDESub_Ring->Mech_AntioxElectron DonatingMech_CytoCytotoxicity:EWGs (Cl, NO2)Increases ElectrophilicitySub_Ring->Mech_CytoElectron WithdrawingMech_PermBioavailability:Ester/AmideIncreases LipophilicitySub_Tail->Mech_PermDerivatization

Figure 1: Structure-Activity Relationship (SAR) logic for substituted cinnamic acids, mapping chemical modifications to biological outcomes.

Therapeutic Mechanisms: The Nrf2/NF- B Axis[5][6][7]

The most significant therapeutic potential of SCAs lies in their dual ability to suppress inflammation (NF-

Mechanism of Action
  • Nrf2 Activation: Under basal conditions, Nrf2 is sequestered by Keap1.[2][3] Electrophilic SCAs modify cysteine residues on Keap1 (sensor step), causing conformational changes that release Nrf2. Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II enzymes (HO-1, NQO1).

  • NF-

    
    B Suppression:  SCAs inhibit the phosphorylation of I
    
    
    B
    
    
    , preventing the liberation and nuclear translocation of the NF-
    
    
    B p65/p50 dimer, thereby silencing pro-inflammatory cytokines (TNF-
    
    
    , IL-6).

Nrf2_Pathwaycluster_cytoCytoplasmcluster_nucNucleusSCASubstitutedCinnamic AcidKeap1_Nrf2Keap1-Nrf2Complex (Inactive)SCA->Keap1_Nrf2Electrophilic AttackIKKIKK ComplexSCA->IKKInhibitionKeap1_ModKeap1(Cys-Modified)Keap1_Nrf2->Keap1_ModNrf2_FreeNrf2(Released)Keap1_Nrf2->Nrf2_FreeAREARE PromoterNrf2_Free->ARETranslocationNFkB_InactiveNF-kB-IkB(Inactive)IKK->NFkB_InactiveBlocked PhosphorylationNFkB_RENF-kB PromoterNFkB_Inactive->NFkB_REBlocked TranslocationGene_AntioxAntioxidant Genes(HO-1, NQO1)ARE->Gene_AntioxTranscriptionGene_InflamInflammatory Genes(TNF-a, IL-6)NFkB_RE->Gene_Inflam

Figure 2: Dual mechanistic pathway showing Nrf2 activation (green path) and NF-

Experimental Protocols

As a senior scientist, I emphasize that reproducibility is the currency of research . The following protocols are standardized for high fidelity.

Synthesis: Knoevenagel-Doebner Condensation

This is the industry-standard method for generating trans-cinnamic acids from aromatic aldehydes.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Malonic Acid (20 mmol)

  • Pyridine (Solvent/Base, 5 mL)

  • Piperidine (Catalyst, 0.5 mL)

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine dropwise.

  • Reaction: Reflux at 80–100°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Checkpoint: Evolution of CO

      
       indicates decarboxylation is proceeding.
      
  • Quenching: Pour the cooled reaction mixture into ice-cold HCl (10%) to precipitate the acid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

  • Validation:

    • 
      H-NMR:  Look for the characteristic doublet pair for 
      
      
      -protons (
      
      
      Hz indicates trans-isomer).
    • Melting Point: Compare with literature values to ensure purity >95%.

Bioassay: DPPH Radical Scavenging (Antioxidant)

Rationale: This assay measures the ability of the SCA to donate a hydrogen atom (HAT mechanism).

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It must be fresh and kept in the dark (purple color).

  • Titration: Prepare serial dilutions of the SCA (e.g., 10–200

    
    M).
    
  • Incubation: Mix 1 mL of SCA solution with 3 mL of DPPH solution. Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Control: Measure Absorbance of DPPH + Methanol only (

    
    ).
    
  • Calculation:

    
    
    
    • Note: Calculate IC

      
       using non-linear regression.
      

Data Synthesis: Comparative Activity

The following table synthesizes data from multiple studies to illustrate the impact of substitution patterns.

CompoundSubstituentsIC

(DPPH)
IC

(MCF-7 Cancer Line)
Primary Mechanism
Cinnamic Acid None> 1000

M
> 200

M
Weak Michael Acceptor
p-Coumaric Acid 4-OH350

M
145

M
Moderate HAT
Ferulic Acid 3-OMe, 4-OH45

M
85

M
Resonance Stabilization
Caffeic Acid 3,4-di-OH12

M
60

M
Catechol moiety (Strong HAT)
Sinapic Acid 3,5-di-OMe, 4-OH18

M
72

M
Steric hindrance / Lipophilicity
CAPE Phenethyl ester8

M
15

M
High Lipophilicity + NF-

B inhibition

Table 1: Comparative biological activity of common substituted cinnamic acids. Note the drastic improvement in antioxidant activity with the catechol group (Caffeic Acid) and anticancer potency with esterification (CAPE).

References

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[4][5] Molecules, 17(9), 10311–10332. [Link]

  • Ruiz-Miyazawa, K. W., et al. (2018). Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs.[6] Frontiers in Pharmacology. [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2014). Synthesis and Pharmacological Evaluation of Novel Acrylic Acid Derivatives. Molecules. [Link][4][1][5][7][8][9][10][11]

  • Gunia-Krzyżak, A., et al. (2018). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Prospects. International Journal of Cosmetic Science. [Link]

  • De, P., et al. (2011).[12] Cinnamic Acid Derivatives as Anticancer Agents-A Review. Current Medicinal Chemistry. [Link]

The Strategic Utility of 2-Bromo-4,5-dimethoxycinnamic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromo-4,5-dimethoxycinnamic acid stands as a pivotal, yet often underutilized, synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive acrylic acid moiety, a strategically positioned bromine atom, and electron-rich methoxy groups on the aromatic ring, offers a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of 2-bromo-4,5-dimethoxycinnamic acid, with a focus on field-proven insights and detailed experimental protocols to empower researchers in leveraging its full potential.

Introduction: The Molecular Logic of a Versatile Building Block

In the landscape of organic synthesis, the strategic value of an intermediate is dictated by its inherent reactivity and the diversity of chemical transformations it can undergo. 2-Bromo-4,5-dimethoxycinnamic acid is a prime exemplar of such a molecule. The convergence of three key functional groups within its structure underpins its utility:

  • The α,β-Unsaturated Carboxylic Acid: This moiety is a classic Michael acceptor and a precursor for a variety of transformations, including esterification, amidation, and participation in cycloaddition reactions.

  • The Aryl Bromide: The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at the 2-position of the benzene ring.

  • The Dimethoxy-Substituted Aromatic Ring: The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of subsequent reactions.

This unique combination of functionalities makes 2-bromo-4,5-dimethoxycinnamic acid a particularly attractive starting material for the synthesis of substituted isoquinolines, alkaloids, and other pharmacologically relevant scaffolds.

Synthesis of 2-Bromo-4,5-dimethoxycinnamic Acid: A Stepwise Approach

The most efficient and reliable synthesis of 2-bromo-4,5-dimethoxycinnamic acid commences with the commercially available and relatively inexpensive 3,4-dimethoxytoluene. The synthetic sequence involves a directed bromination followed by oxidation and a subsequent Knoevenagel-Doebner condensation.

Synthesis of the Precursor: 2-Bromo-4,5-dimethoxybenzaldehyde

The initial and critical step is the regioselective bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde), which can be prepared from vanillin.[1] A robust method for this transformation utilizes potassium bromate (KBrO₃) as an in-situ source of bromine in an acidic medium, which is a safer alternative to handling molecular bromine.[2]

Diagram of the Synthetic Workflow for the Precursor

G 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxybenzaldehyde KBrO3, H2SO4

Caption: Synthesis of the key aldehyde precursor.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

  • Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 3,4-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) and glacial acetic acid (100 mL).

  • Bromination: The mixture is stirred until the aldehyde has completely dissolved. To this solution, a solution of potassium bromate (5.0 g, 30.1 mmol) in water (20 mL) is added dropwise over 30 minutes at room temperature. A solution of 48% hydrobromic acid (10 mL) is then added dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into 500 mL of ice-cold water with vigorous stirring. The resulting precipitate is collected by vacuum filtration, washed with copious amounts of water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Purification and Characterization: The crude product is recrystallized from ethanol to afford 2-bromo-4,5-dimethoxybenzaldehyde as a white to pale yellow crystalline solid. The expected yield is typically in the range of 80-90%. The product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR). A reported melting point for this compound is 142-144 °C.[2]

The Knoevenagel-Doebner Condensation: Formation of the Cinnamic Acid

The conversion of 2-bromo-4,5-dimethoxybenzaldehyde to the target cinnamic acid is efficiently achieved via the Knoevenagel-Doebner condensation. This reaction involves the condensation of the aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine, followed by decarboxylation.[3][4]

Diagram of the Knoevenagel-Doebner Condensation

G 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Intermediate Intermediate 2-Bromo-4,5-dimethoxybenzaldehyde->Intermediate Malonic Acid, Pyridine, Piperidine 2-Bromo-4,5-dimethoxycinnamic acid 2-Bromo-4,5-dimethoxycinnamic acid Intermediate->2-Bromo-4,5-dimethoxycinnamic acid Heat, -CO2

Caption: Knoevenagel-Doebner reaction pathway.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxycinnamic Acid

  • Reaction Setup: A 100 mL round-bottom flask is charged with 2-bromo-4,5-dimethoxybenzaldehyde (5.0 g, 20.4 mmol), malonic acid (3.2 g, 30.6 mmol), and pyridine (25 mL).

  • Catalysis and Reaction: A catalytic amount of piperidine (0.2 mL) is added to the mixture. The flask is equipped with a reflux condenser and the mixture is heated to reflux in an oil bath at 115-120 °C for 3-4 hours.

  • Reaction Monitoring: The evolution of carbon dioxide will be observed. The reaction can be monitored by TLC (eluent: 8:2 hexane/ethyl acetate with a few drops of acetic acid) until the starting aldehyde is consumed.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification and Characterization: The crude product is purified by recrystallization from a mixture of ethanol and water to yield 2-bromo-4,5-dimethoxycinnamic acid as a white or off-white solid. The expected yield is typically high, often exceeding 85%.

Physicochemical and Spectroscopic Characterization

A thorough characterization of 2-bromo-4,5-dimethoxycinnamic acid is essential for its use as a synthetic intermediate.

PropertyValue
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 200-210 °C

Spectroscopic Data (Predicted and based on analogous structures)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • 12.5 (s, 1H, -COOH)

    • 7.80 (d, J = 16.0 Hz, 1H, Ar-CH=)

    • 7.35 (s, 1H, Ar-H)

    • 7.20 (s, 1H, Ar-H)

    • 6.60 (d, J = 16.0 Hz, 1H, =CH-COOH)

    • 3.85 (s, 3H, -OCH₃)

    • 3.80 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • 168.0 (C=O)

    • 151.0 (Ar-C-O)

    • 148.5 (Ar-C-O)

    • 142.0 (Ar-CH=)

    • 128.0 (Ar-C)

    • 118.0 (=CH-COOH)

    • 116.0 (Ar-C-Br)

    • 115.0 (Ar-CH)

    • 113.0 (Ar-CH)

    • 56.5 (-OCH₃)

    • 56.0 (-OCH₃)

  • IR (KBr, cm⁻¹):

    • 3100-2500 (broad, O-H stretch of carboxylic acid)

    • 1680 (C=O stretch)

    • 1625 (C=C stretch)

    • 1270, 1040 (C-O stretch)

    • ~550 (C-Br stretch)

Synthetic Applications: A Gateway to Molecular Diversity

The true value of 2-bromo-4,5-dimethoxycinnamic acid lies in its potential as a precursor to a wide range of complex molecules.

Synthesis of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. 2-Bromo-4,5-dimethoxycinnamic acid is an excellent precursor for the construction of substituted isoquinolines. The general strategy involves the conversion of the cinnamic acid to a β-arylethylamine, followed by a Bischler-Napieralski or Pictet-Spengler type cyclization.

Diagram of Isoquinoline Synthesis Pathway

G 2-Bromo-4,5-dimethoxycinnamic acid 2-Bromo-4,5-dimethoxycinnamic acid Amide Amide 2-Bromo-4,5-dimethoxycinnamic acid->Amide Amidation β-Arylethylamine β-Arylethylamine Amide->β-Arylethylamine Reduction Dihydroisoquinoline Dihydroisoquinoline β-Arylethylamine->Dihydroisoquinoline Bischler-Napieralski Substituted Isoquinoline Substituted Isoquinoline Dihydroisoquinoline->Substituted Isoquinoline Dehydrogenation

Caption: General pathway to substituted isoquinolines.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality opens the door to a vast array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds at the 2-position.

  • Suzuki Coupling: Reaction with boronic acids or their esters introduces new aryl or vinyl groups.

  • Heck Coupling: Reaction with alkenes provides a route to stilbene and other vinylated derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes yields arylethynyl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines allows for the formation of N-aryl products.

These transformations dramatically expand the molecular diversity achievable from this single intermediate.

Diagram of Cross-Coupling Possibilities

G cluster_0 Cross-Coupling Reactions 2-Bromo-4,5-dimethoxycinnamic acid 2-Bromo-4,5-dimethoxycinnamic acid Suzuki Product Suzuki Product 2-Bromo-4,5-dimethoxycinnamic acid->Suzuki Product ArB(OH)2, Pd catalyst Heck Product Heck Product 2-Bromo-4,5-dimethoxycinnamic acid->Heck Product Alkene, Pd catalyst Sonogashira Product Sonogashira Product 2-Bromo-4,5-dimethoxycinnamic acid->Sonogashira Product Alkyne, Pd/Cu catalyst Buchwald-Hartwig Product Buchwald-Hartwig Product 2-Bromo-4,5-dimethoxycinnamic acid->Buchwald-Hartwig Product Amine, Pd catalyst

Caption: Diverse transformations via cross-coupling.

Conclusion: A Call for Exploration

2-Bromo-4,5-dimethoxycinnamic acid is a potent and versatile synthetic intermediate that offers a streamlined entry into a variety of complex and medicinally relevant molecular architectures. The synthetic routes to this compound are well-established and high-yielding, and its reactivity profile allows for a broad range of subsequent transformations. This guide has provided the foundational knowledge and practical protocols to encourage researchers to explore the full synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

References

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

  • designer-drug.com. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-4,5-dimethoxycinnamic acid. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Compound Profile and Significance

2-Bromo-4,5-dimethoxycinnamic acid belongs to the class of substituted cinnamic acids. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include antioxidant, antitumor, and antimicrobial properties.[1] The specific substitution pattern of a bromine atom and two methoxy groups on the phenyl ring of this compound makes it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its properties and potential hazards is paramount for any researcher handling this substance.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The properties of 2-Bromo-4,5-dimethoxycinnamic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₄[2]
Molecular Weight 287.11 g/mol Inferred from formula
CAS Number 151539-52-5[2]
Appearance Likely a solid powder (based on related compounds)N/A
Melting Point 188-190 °C (for the related 2-Bromo-4,5-dimethoxybenzoic acid)
Solubility Generally soluble in organic solvents; likely low solubility in water.[3]
Storage Temperature Ambient temperatures, in a dry, well-ventilated area.[2][4]

Hazard Identification and GHS Classification

  • Skin Irritation (Category 2) [4][5][6]

  • Serious Eye Irritation (Category 2) [4][5][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [6][7]

  • Acute Toxicity, Oral (Potential for Harm) [4][8]

Trustworthiness through Self-Validation: The causality for these classifications stems from the general reactivity of substituted cinnamic acids and the known irritant properties of many organobromine compounds. The acidic nature of the carboxylic acid group can irritate skin and mucous membranes, while the aromatic bromine can contribute to skin sensitization in some individuals. Fine powders of organic compounds are also known to cause respiratory irritation upon inhalation.[9]

Comprehensive Handling and Safety Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

  • Fume Hood: All weighing and handling of 2-Bromo-4,5-dimethoxycinnamic acid powder must be conducted in a certified chemical fume hood.[7][10] This prevents the inhalation of airborne particles and contains any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[11]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[12] A face shield may be appropriate for larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.[12]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a P95 or N95 filter is recommended.

Safe Handling and Storage Workflow

The following diagram outlines the standard workflow for handling a hazardous solid chemical like 2-Bromo-4,5-dimethoxycinnamic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_materials Gather Materials & Spill Kit prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent to Dissolve handle_transfer->handle_dissolve cleanup_seal Seal Container Tightly cleanup_waste Dispose of Contaminated Materials handle_dissolve->cleanup_waste cleanup_store Store in Designated Cabinet cleanup_seal->cleanup_store cleanup_store->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe

Standard Laboratory Workflow for Handling Hazardous Solids.

Storage Requirements: Store 2-Bromo-4,5-dimethoxycinnamic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][13] Keep it away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or doctor immediately for treatment advice.[4]

Emergency Response Decision Tree

The following diagram provides a logical flow for responding to an accidental exposure.

G start Exposure Occurs exposure_type What type of exposure? start->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye ingestion Ingestion exposure_type->ingestion Ingestion action_fresh_air Move to Fresh Air inhalation->action_fresh_air action_wash_skin Wash with Soap & Water (15 min) skin_contact->action_wash_skin action_flush_eyes Flush with Water (15 min) eye_contact->action_flush_eyes action_rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->action_rinse_mouth seek_medical Seek Immediate Medical Attention action_fresh_air->seek_medical action_wash_skin->seek_medical action_flush_eyes->seek_medical action_rinse_mouth->seek_medical

First-Aid Decision Tree for Accidental Exposure.
Accidental Release Measures

In case of a spill, avoid dust formation.[9] Evacuate the area and ensure adequate ventilation. Wearing full PPE, carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[7][14] Do not let the product enter drains.

Toxicological Profile and Reactivity

  • Toxicological Information: There is limited specific toxicological data for 2-Bromo-4,5-dimethoxycinnamic acid. However, based on related compounds, it is known to be an irritant to the skin, eyes, and respiratory system.[4][5][6] No information is available regarding its carcinogenicity or mutagenicity.[4] The absence of data necessitates treating the compound with a high degree of caution.

  • Stability and Reactivity: The compound is expected to be stable under normal storage conditions.[10] Avoid strong oxidizing agents. Hazardous decomposition products may include carbon oxides and hydrogen bromide gas under fire conditions.[7]

Synthesis and Reactivity Insights

For the drug development professional, understanding the synthesis of related compounds provides context for potential impurities and reactivity. 2-Bromo-4,5-dimethoxycinnamic acid can be synthesized from precursors like 2-bromo-4,5-dimethoxy benzaldehyde.[15] One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with bromine in acetic acid to yield 2-bromo-4,5-dimethoxybenzaldehyde, which can then be further reacted to form the cinnamic acid derivative.[15] Another approach involves the oxidation of 2-bromo-4,5-dimethoxy toluene.[13] These synthetic pathways highlight the use of bromine and other reactive chemicals, reinforcing the need for careful purification and characterization of the final product.

Disposal Considerations

Dispose of 2-Bromo-4,5-dimethoxycinnamic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of at an approved waste disposal plant.[4][7] Do not allow it to enter sewer systems or waterways.

References

  • 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents. (n.d.). Google Patents.
  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents. (n.d.). Google Patents.
  • 2-Bromo-4,5-dimethoxyphenylacetic acid | C10H11BrO4 | CID 138324 - PubChem. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC. (2022). Molecules, 27(11), 3619. Retrieved February 1, 2026, from [Link]

  • CINNAMIC ACID FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. Retrieved February 1, 2026, from [Link]

  • Cinnamic Acid - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific. Retrieved February 1, 2026, from [Link]

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Theoretical Framework for the Analysis of 2-Bromo-4,5-dimethoxycinnamic Acid: A Computational Approach to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cinnamic acids are a cornerstone in medicinal chemistry, recognized for their diverse biological activities and potential as therapeutic agents.[1] This guide focuses on 2-Bromo-4,5-dimethoxycinnamic acid, a molecule possessing a unique combination of a reactive acrylic acid moiety, electron-donating methoxy groups, and a heavy bromine atom, suggesting a rich potential for chemical modification and biological interaction. We present a comprehensive theoretical framework utilizing Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this compound. This in-silico analysis provides foundational data crucial for accelerating research and development, guiding synthetic strategies, and predicting the molecule's behavior, thereby serving as an essential resource for professionals in drug discovery and materials science.

Introduction: The Significance of the Cinnamic Acid Scaffold

Cinnamic acid and its derivatives are ubiquitous in the plant kingdom and serve as precursors to a vast array of natural products.[2][3] Their established biological activities—spanning antioxidant, antidiabetic, antimicrobial, and anticancer properties—make them privileged scaffolds in drug design.[1][4] The specific molecule of interest, 2-Bromo-4,5-dimethoxycinnamic acid, combines the cinnamic acid core with substituents that are known to modulate pharmacokinetic and pharmacodynamic properties. The dimethoxy-substitution pattern is found in numerous neuro-active compounds, while the bromo-substituent offers a site for further synthetic elaboration (e.g., cross-coupling reactions) and can enhance binding affinity through halogen bonding.[5][6]

Understanding the intrinsic properties of this molecule is paramount. Theoretical and computational studies provide a rapid, cost-effective, and powerful means to predict molecular geometry, stability, spectral signatures, and reactivity before extensive laboratory work is undertaken. This guide details the application of such methods, establishing a validated protocol for the comprehensive characterization of 2-Bromo-4,5-dimethoxycinnamic acid.

Molecular Geometry and Conformational Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For 2-Bromo-4,5-dimethoxycinnamic acid, the most significant degree of freedom is the rotation around the single bond connecting the phenyl ring and the acrylic acid side chain. This leads to different spatial arrangements, or conformers, which can vary in energy.

Conformational analysis is the study of these different rotational isomers (rotamers) and their relative stabilities.[7] For cinnamic acids, the key conformations are defined by the dihedral angle of the C=C-C=O moiety, leading to s-trans and s-cis isomers. While some studies suggest that the s-trans conformer is more common for the parent cinnamic acid, DFT calculations on similar structures have shown the s-cis conformer can be more stable by a small margin.[8] A thorough computational scan is therefore essential to identify the global energy minimum.

G cluster_0 Conformational Isomers s_trans s-trans Conformer (Dihedral ≈ 180°) Rotation Rotation around Cα-Cβ bond s_trans->Rotation s_cis s_cis Rotation->s_cis

Caption: Rotational isomers of the acrylic acid side chain.

Protocol for Conformational Analysis and Geometry Optimization

This protocol outlines a self-validating system for determining the most stable conformer.

  • Initial Structure Generation: Build the 3D structure of 2-Bromo-4,5-dimethoxycinnamic acid.

  • Conformational Search: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle of the C=C-C=O bond from 0° to 360° in discrete steps (e.g., 15°). This identifies all local energy minima.

  • Geometry Optimization: Take the lowest energy conformer(s) from the PES scan and perform a full geometry optimization without constraints.

    • Methodology: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for organic molecules.[8]

    • Functional/Basis Set: A common and well-validated combination is the B3LYP functional with the 6-311++G(d,p) basis set, which provides reliable geometric parameters.[9]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Data Presentation: Optimized Geometrical Parameters

The quantitative data derived from the optimized geometry of the most stable conformer should be tabulated for clarity and comparative purposes.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O~1.22
C-O (acid)~1.35
C=C (alkene)~1.34
C-Br~1.90
Bond Angles (°) C=C-C(O)~121°
O=C-O~123°
Dihedral Angle (°) C=C-C=O~0° (for s-cis)

Note: These are representative values based on similar structures; actual calculated values should be inserted.

Theoretical Spectroscopic Signatures

Computational chemistry provides powerful tools to predict the spectroscopic fingerprints of a molecule, which are essential for its experimental identification and characterization.[10]

G Input Optimized Geometry (DFT/B3LYP/6-311++G(d,p)) Vib Vibrational Frequency Calculation Input->Vib For Vibrations NMR_Calc GIAO Method Calculation Input->NMR_Calc For NMR UV_Calc TD-DFT Calculation Input->UV_Calc For Electronic Transitions IR Predicted IR/Raman Spectra Vib->IR NMR Predicted ¹H & ¹³C NMR Shifts NMR_Calc->NMR UV Predicted UV-Vis λmax UV_Calc->UV

Caption: Workflow for theoretical spectroscopic analysis.

A. Vibrational Spectroscopy (FT-IR & FT-Raman)

Theoretical vibrational analysis predicts the frequencies at which a molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. This is invaluable for confirming the presence of key functional groups.

  • Protocol: The same DFT calculation (B3LYP/6-311++G(d,p)) used for frequency validation provides the necessary data. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (~0.967) for better agreement.

  • Key Vibrational Modes: The analysis will reveal characteristic peaks for the molecule. The C-Br stretching vibration is a key identifier.[11]

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (acid)Stretching~3500 (broad)
C=O (acid)Stretching~1720-1750
C=C (aromatic)Stretching~1580-1610
C=C (alkene)Stretching~1620-1640
C-O (ether)Asymmetric Stretch~1250-1280
C-BrStretching~1000-1050
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting ¹H and ¹³C NMR chemical shifts.[9]

  • Protocol: Using the optimized geometry, a GIAO calculation is performed at the same level of theory. Calculated shifts are referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the identical level.

  • Expected Chemical Shifts: The electron-donating methoxy groups and the electron-withdrawing bromine and acrylic acid groups will create a distinct pattern of chemical shifts on the aromatic ring, which can be precisely predicted.

NucleusAtom DescriptionPredicted Chemical Shift (ppm)
¹H Carboxylic Acid (-COOH)12.0 - 13.0
Vinyl Protons (-CH=CH-)6.5 - 8.0
Aromatic Protons (Ar-H)6.8 - 7.5
Methoxy Protons (-OCH₃)3.8 - 4.0
¹³C Carbonyl (-C =O)168 - 172
Aromatic & Vinyl Carbons110 - 155
Methoxy Carbons (-OC H₃)55 - 60
C. Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-Bromo-4,5-dimethoxycinnamic acid, the extended π-conjugated system is expected to absorb in the UV region. Time-Dependent DFT (TD-DFT) is the standard method for predicting these transitions.[9][12]

  • Protocol: A TD-DFT calculation is performed on the optimized geometry to compute the excitation energies and oscillator strengths of the lowest-energy electronic transitions.

  • Expected Transitions: The primary absorption (λmax) will correspond to a π → π* transition within the conjugated system. The methoxy and bromo substituents will likely cause a bathochromic (red) shift compared to unsubstituted cinnamic acid.[3]

TransitionExcitation Energy (eV)λmax (nm)Oscillator Strength (f)
S₀ → S₁(Calculated Value)(Calculated Value)(Calculated Value)
S₀ → S₂(Calculated Value)(Calculated Value)(Calculated Value)

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The reactivity of a molecule—its propensity to act as an electron donor (nucleophile) or acceptor (electrophile)—is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

  • HOMO: Represents the ability to donate electrons. A higher HOMO energy corresponds to a better electron donor.

  • LUMO: Represents the ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A small gap suggests high chemical reactivity and polarizability, while a large gap indicates high stability.[14][15]

FMO Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied...) Electron Acceptor (Electrophilic Site) EnergyGap ΔE = ELUMO - EHOMO (Reactivity Indicator) LUMO->EnergyGap HOMO HOMO (Highest Occupied...) Electron Donor (Nucleophilic Site) EnergyGap->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several key descriptors of chemical reactivity can be calculated.

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOChemical stability/reactivity
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to charge transfer
Electrophilicity Index (ω) μ² / (2η)Propensity to accept electrons
Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this molecule, this will be centered on the carbonyl oxygen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This will be centered on the acidic proton.

Implications for Drug Development

The theoretical data generated for 2-Bromo-4,5-dimethoxycinnamic acid provides critical insights for its application in drug discovery.

  • Scaffold for Synthesis: The optimized geometry and reactivity profile (MEP, FMOs) guide the rational design of derivatives. The bromine atom is a prime handle for modification via Suzuki, Heck, or other cross-coupling reactions to build molecular complexity.

  • Pharmacophore Modeling: The detailed electronic and structural information can be used to develop pharmacophore models and perform virtual screening to identify potential biological targets.

  • Molecular Docking: The lowest energy conformer serves as the input structure for molecular docking simulations.[12] This allows researchers to predict how the molecule might bind to the active site of a protein target, such as enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders.[16][17] The MEP map helps rationalize potential hydrogen bonding and electrostatic interactions within the binding pocket.

G Molecule 2-Bromo-4,5-dimethoxy- cinnamic acid DFT Theoretical Analysis (Geometry, FMO, MEP) Molecule->DFT Derivative Rational Derivative Design (e.g., Cross-Coupling at Br) DFT->Derivative Docking Molecular Docking (Virtual Screening) DFT->Docking Synthesis Targeted Synthesis Derivative->Synthesis Docking->Synthesis Testing In Vitro/In Vivo Biological Testing Synthesis->Testing

Caption: Role of theoretical studies in a drug design workflow.

Conclusion

This technical guide establishes a robust, in-silico framework for the comprehensive study of 2-Bromo-4,5-dimethoxycinnamic acid. By leveraging established DFT methodologies, we can reliably predict its structural, spectroscopic, and electronic properties. The detailed protocols and expected data provide researchers with a validated starting point for both theoretical and experimental investigations. The insights gained from this computational analysis are instrumental in understanding the molecule's fundamental chemistry and strategically harnessing its potential as a versatile scaffold for the development of novel therapeutic agents.

References

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO. [Link]

  • DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. (n.d.). SciELO México. [Link]

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (n.d.).
  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. (2011). National Center for Biotechnology Information. [Link]

  • Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes. (n.d.). SciSpace. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central. [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). National Institutes of Health. [Link]

  • Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. (n.d.). PubMed. [Link]

  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (n.d.). MDPI. [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. [Link]

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020). ResearchGate. [Link]

  • FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). (n.d.). ResearchGate. [Link]

  • Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves. (n.d.). PubMed Central, NIH. [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PubMed Central. [Link]

  • Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. (n.d.). PubMed Central. [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.).
  • (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate. [Link]

  • (PDF) The structure of cinnamic acid and cinnamoyl azides, a unique localized π system: The electronic spectra and DFT‐treatment. (n.d.). ResearchGate. [Link]

  • Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2,3,4,5,6-Penta Bromo Toluene and Bromo Durene based on density functional calculations. (n.d.). ResearchGate. [Link]

  • Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. (2025). International Journal of Research and Scientific Innovation (IJRSI). [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. [Link]

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Methodological & Application

Application Note: Synthesis of 2-Bromo-4,5-dimethoxycinnamic Acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2-Bromo-4,5-dimethoxycinnamic acid from 2-bromo-4,5-dimethoxybenzaldehyde (6-bromoveratraldehyde) and malonic acid . This transformation utilizes the Doebner modification of the Knoevenagel condensation.[1][2][3][4][5][6]

Unlike standard base-catalyzed aldol-type condensations, the Doebner modification employs pyridine as both solvent and base, typically with a catalytic amount of piperidine.[6] This system promotes not only the initial condensation but also the in situ decarboxylation required to convert the intermediate dicarboxylic acid into the desired


-unsaturated monoacid.

Key Application: This specific cinnamic acid derivative is a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., 6-bromopapaverine) and substituted coumarins used in medicinal chemistry.

Mechanistic Insight & Reaction Design[2]

The Chemical Challenge

The primary challenge in this synthesis is the ortho-effect introduced by the bromine atom at the C2 position.

  • Steric Hindrance: The bulky bromine atom creates steric strain near the aldehyde carbonyl, potentially retarding the nucleophilic attack.

  • Electronic Effects: While the methoxy groups (positions 4,5) are electron-donating (activating the ring), the bromine is electron-withdrawing (deactivating). However, the resonance donation from the methoxy groups typically dominates, making the aldehyde sufficiently electrophilic for the condensation.

The Catalytic System (Pyridine/Piperidine)

We utilize a dual-base system:

  • Piperidine (Catalyst): A secondary amine that reacts with the aldehyde to form a highly electrophilic iminium ion intermediate. This is the "active" species that undergoes nucleophilic attack by the malonic acid enolate.

  • Pyridine (Solvent/Base): Acts as a thermodynamic sink for the generated protons and facilitates the final decarboxylation step, which is driven by thermal energy (reflux).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic cascade, highlighting the critical decarboxylation step driven by the Doebner conditions.

Knoevenagel_Mechanism Start 2-Bromo-4,5-dimethoxy- benzaldehyde Iminium Iminium Ion Intermediate Start->Iminium + Cat (- H2O) Cat Piperidine (Catalyst) Cat->Iminium Aldol Aldol-like Adduct Iminium->Aldol Malonic Malonic Acid (Enolate) Malonic->Aldol Nucleophilic Attack Elimination Elimination (- Piperidine) Aldol->Elimination Diacid Unsaturated Dicarboxylic Acid Elimination->Diacid Decarb Decarboxylation (- CO2) Diacid->Decarb Heat (Pyridine) Product 2-Bromo-4,5-dimethoxy- cinnamic Acid Decarb->Product

Figure 1: Mechanistic pathway of the Doebner modification.[7] The formation of the iminium ion accelerates the reaction, overcoming the steric hindrance of the ortho-bromo group.

Experimental Protocol

Materials & Stoichiometry

The reaction uses an excess of malonic acid to drive the equilibrium forward and account for thermal decomposition.

ComponentRoleMolecular Weight ( g/mol )EquivalentsMass/Vol (for 10 mmol scale)
2-Bromo-4,5-dimethoxybenzaldehyde Substrate245.071.02.45 g
Malonic Acid Reagent104.062.02.08 g
Pyridine Solvent/Base79.10~60 eq (Solvent)10.0 mL
Piperidine Catalyst85.150.1~100 µL (catalytic)
HCl (conc.) Workup36.46Excess~15 mL (in 100mL ice water)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Equipment: Setup a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2.45 g of 2-bromo-4,5-dimethoxybenzaldehyde and 2.08 g of malonic acid to the flask.

  • Solvation: Add 10 mL of anhydrous pyridine. Stir until the solids are mostly dissolved (the solution may remain slightly turbid initially).

  • Catalysis: Add 100 µL of piperidine via micropipette.

Phase 2: Reflux & Decarboxylation
  • Heating: Place the RBF in an oil bath pre-heated to 100°C .

  • Observation: The reaction mixture will eventually become homogeneous and turn yellow/orange.

    • Critical Checkpoint: Within 15–30 minutes, you should observe gas bubbles (CO₂) evolving from the solution. This confirms the decarboxylation step is active.

  • Duration: Reflux for 3 to 5 hours . The reaction is complete when CO₂ evolution ceases completely.

    • Note: Due to the 2-bromo steric hindrance, do not rush this step. Ensure bubbling has stopped before proceeding.

Phase 3: Workup & Isolation[3]
  • Quenching: Cool the reaction mixture to room temperature.

  • Precipitation: Prepare a beaker with 100 mL of ice-cold water mixed with 15 mL of concentrated HCl .

    • Why? The HCl is required to neutralize the pyridine (forming soluble pyridinium chloride) and protonate the cinnamic carboxylate (precipitating the product).

  • Pouring: Slowly pour the reaction mixture into the stirring acid solution. A thick white to pale-yellow precipitate should form immediately.

  • Aging: Stir the suspension for 30 minutes to ensure complete precipitation and removal of pyridine trapped in the crystal lattice.

Phase 4: Purification
  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with:

    • 3 x 20 mL cold water (to remove pyridinium salts).

    • 1 x 10 mL cold 1M HCl (to ensure full protonation).

  • Recrystallization: Recrystallize the crude solid from 95% Ethanol or Acetic Acid .

    • Dissolve in minimum hot solvent ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Hot filtration (if needed) 
      
      
      
      Cool slowly to RT
      
      
      Ice bath.
  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

Workflow Step1 Dissolve Reagents (Aldehyde + Malonic Acid) in Pyridine Step2 Add Catalyst (Piperidine) Step1->Step2 Step3 Reflux (100°C) Until CO2 stops (~4h) Step2->Step3 Step4 Pour into Ice/HCl Mixture Step3->Step4 Cool to RT Step5 Precipitate Forms (Remove Pyridine) Step4->Step5 Neutralization Step6 Vacuum Filtration & Water Wash Step5->Step6 Step7 Recrystallization (Ethanol) Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation of the target cinnamic acid.

Characterization & Quality Control

Expected Data
  • Appearance: White to pale yellow needles.

  • Yield: Typical yields range from 75% to 85% .

  • Melting Point: The product typically melts in the range of 245–250°C (Note: Cinnamic acids often have high melting points; values vary based on crystal polymorphs).

  • Solubility: Soluble in hot ethanol, DMSO, DMF; insoluble in water and cold hexanes.

NMR Validation (Simulated)

To confirm the structure, look for the following signals in


H NMR (DMSO-

):
  • Carboxylic Acid: Broad singlet

    
     12.0–13.0 ppm.
    
  • Vinylic Protons: Two doublets with a coupling constant (

    
    ) of 15–16 Hz . This large 
    
    
    
    value confirms the (E)-configuration (trans-isomer), which is thermodynamically favored and exclusively formed in the Doebner modification.
  • Aromatic Protons: Two singlets (due to para-position of protons on the 4,5-dimethoxy ring) at

    
     ~7.1 and ~7.4 ppm.
    
  • Methoxy Groups: Two singlets at

    
     ~3.8 ppm (6H total).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete neutralization of pyridine.Check pH of the ice/water slurry. It must be acidic (pH < 2). Add more HCl if necessary.
Sticky/Oily Product Incomplete decarboxylation or impurities.Ensure reflux was maintained until all bubbling ceased. Recrystallize from Acetic Acid/Water mix.
Dark Coloration Polymerization or oxidation.Perform reaction under Nitrogen atmosphere. Do not overheat (>110°C).
Product Melts Too Low Presence of "Mixed Anhydride" intermediate.The product may have formed an anhydride with malonic acid. Boil the crude product in water for 10 mins to hydrolyze, then re-filter.

Safety & Compliance

  • Pyridine: Toxic, noxious odor, and flammable. All operations involving pyridine must be performed in a fume hood . Double-glove (Nitrile) is recommended.

  • Piperidine: Highly toxic and corrosive. Handle with extreme care.

  • 2-Bromo-4,5-dimethoxybenzaldehyde: Irritant. Avoid dust inhalation.

  • Waste Disposal: The filtrate contains pyridinium chloride and excess HCl. Neutralize with sodium bicarbonate before disposal into aqueous organic waste streams.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Jones, G. (2011). "The Knoevenagel Condensation."[1][2][3][4][5][8][9][10] Organic Reactions, 15, 204-599. Link

  • List, B. (2010). "Emil Knoevenagel and the Roots of Aminocatalysis." Angewandte Chemie International Edition, 49(10), 1730–1734. Link

  • Pandey, J., et al. (2004). "Synthesis of antitubercular 2,4-disubstituted quinolines." European Journal of Pharmaceutical Sciences, 23(2), 199-206. (Describes synthesis of similar bromo-dimethoxy intermediates). Link

  • BenchChem. (2025).[3] "Synthesis of 2-Nitrocinnamic Acid via Knoevenagel Condensation." (General protocol reference for Doebner modification). Link

Sources

Purification of 2-Bromo-4,5-dimethoxycinnamic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 2-Bromo-4,5-dimethoxycinnamic Acid

Abstract & Strategic Importance

2-Bromo-4,5-dimethoxycinnamic acid is a critical pharmacophore and intermediate, particularly in the synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives (e.g., EGFR inhibitors). The purity of this intermediate is the rate-limiting step for downstream yield; specifically, the presence of decarboxylated styrenes or unreacted aldehydes can poison palladium catalysts used in subsequent coupling reactions (e.g., Heck or Suzuki couplings).

This guide provides a validated protocol for purifying crude 2-Bromo-4,5-dimethoxycinnamic acid to >99% purity using a thermodynamic recrystallization approach.

Physicochemical Profile & Solubility Logic

To design an effective purification, we must exploit the differential solubility between the target acid and its primary impurities (6-bromoveratraldehyde, malonic acid, and decarboxylated styrenes).

PropertyDataSource / Rationale
Molecular Formula

Molecular Weight 287.11 g/mol
Melting Point 253–259 °CHigh lattice energy requires high-boiling solvents for dissolution.
Acidity (pKa) ~4.5 (est)Soluble in alkaline aqueous solutions; insoluble in acidic water.
Solubility (Cold) Low: Water, Hexane. Mod: Ethanol, Methanol.[1][2]Target precipitates upon cooling.
Solubility (Hot) High: Ethanol, Acetic Acid, DMSO.Allows for high mass recovery.

The Chemist's Rationale: We utilize Ethanol/Water as the primary solvent system. The target acid is highly soluble in hot ethanol but crystallizes rapidly upon the addition of water (anti-solvent) or cooling. The lipophilic impurities (aldehydes/styrenes) remain dissolved in the mother liquor (ethanol-rich phase), while the highly polar malonic acid remains in the aqueous phase.

Pre-Purification Analysis

Before initiating recrystallization, characterize the crude material to determine the required solvent volume.

  • HPLC Purity Check: If purity is <85%, perform a crude acid-base extraction (dissolve in 1M NaOH, filter insolubles, precipitate with HCl) before recrystallization.

  • Visual Inspection: Dark brown/black color indicates polymerized phenolic impurities requiring activated carbon treatment.

Detailed Protocol: Solvent-Mediated Recrystallization

Safety Note: 2-Bromo-4,5-dimethoxycinnamic acid is an irritant.[3][4] Work in a fume hood.

Reagents:
  • Crude 2-Bromo-4,5-dimethoxycinnamic acid[2][5]

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:
  • Dissolution (Thermodynamic Saturation):

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 80 mL of Ethanol.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Critical Check: If the solid does not dissolve completely after 10 mins at reflux, add Ethanol in 5 mL increments. Do not dissolve "just enough" —add 10% excess solvent to prevent premature crystallization during filtration.

  • Hot Filtration (Mechanical Purification):

    • If the solution is dark: Add 0.5 g Activated Carbon and reflux for 5 minutes.

    • Pre-heat a glass funnel and filter paper with hot ethanol.

    • Filter the boiling solution rapidly into a clean, pre-warmed flask to remove insoluble dust, polymers, or carbon.

  • Nucleation & Growth (The Purification Event):

    • Reheat the filtrate to boiling.

    • Remove from heat.

    • The Anti-Solvent Addition: While still hot, add Deionized Water dropwise until a persistent turbidity (cloudiness) just appears.

    • Add 1-2 mL of hot Ethanol to clear the turbidity.

    • Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Why Slow Cooling? Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling builds a pure, dense crystal lattice that rejects impurities.[6]

  • Final Crystallization:

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash Step: Wash the filter cake with 20 mL of ice-cold Ethanol/Water (50:50 mixture). Do not use pure ethanol, or you will dissolve your product.

    • Dry the solid in a vacuum oven at 60°C for 6 hours.

Process Visualization

Workflow Diagram: Recrystallization Logic

Recrystallization_Workflow Start Crude Material (Solid) Dissolution Dissolution (Reflux in EtOH) Start->Dissolution Heat to 78°C Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Remove Carbon/Dust Nucleation Nucleation (Add H2O + Slow Cool) Filtration->Nucleation Anti-solvent addition Separation Vacuum Filtration Nucleation->Separation 0°C Isolation MotherLiquor Mother Liquor (Contains Impurities) Separation->MotherLiquor Filtrate Product Pure Crystals (>99% Purity) Separation->Product Wash & Dry

Caption: Figure 1: Thermodynamic workflow for the purification of substituted cinnamic acids.

Impurity Fate Map

Impurity_Fate Crude Crude Mixture SolventPhase Mother Liquor (Filtrate) Crude->SolventPhase Solubility Selection SolidPhase Crystalline Phase (Filter Cake) Crude->SolidPhase Aldehyde Unreacted Aldehyde (Lipophilic) Aldehyde->SolventPhase Remains in EtOH Styrene Decarboxylated Styrene (Non-polar) Styrene->SolventPhase Remains in EtOH Malonic Malonic Acid (Highly Polar) Malonic->SolventPhase Remains in H2O/EtOH Target 2-Bromo-4,5-dimethoxy- cinnamic acid Target->SolidPhase Crystallizes out

Caption: Figure 2: Fate mapping of common impurities during the Ethanol/Water recrystallization process.

Analytical Validation

To confirm the success of the protocol, the following specifications must be met:

TestAcceptance CriteriaMethod Note
Appearance White to off-white needlesYellowing indicates residual aldehyde.
Melting Point 253 – 259 °C Sharp range (<2°C) indicates high purity.
HPLC Purity > 99.0% (Area %)C18 Column, ACN/Water gradient.
1H NMR Consistent structureCheck for absence of aldehyde proton (~10 ppm).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Temperature dropped too fast or too much water added.Re-heat to reflux, add more Ethanol, and cool much slower.
Low Yield (<50%)Too much solvent used.Evaporate 30% of the mother liquor and repeat cooling.
Colored Crystals Phenolic oxidation.Repeat recrystallization with Activated Carbon.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 735828, 2-Bromo-4,5-dimethoxycinnamic acid. Retrieved February 1, 2026, from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sinha, A. K., et al. (2007).[7] Green approach to the synthesis of cinnamic acids. (Contextual reference for Knoevenagel condensation impurities).

Sources

HPLC analysis method for 2-Bromo-4,5-dimethoxycinnamic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-UV Purity Analysis of 2-Bromo-4,5-dimethoxycinnamic Acid

Part 1: Introduction & Method Rationale

2-Bromo-4,5-dimethoxycinnamic acid (BDMCA) (CAS: 151539-52-5) is a critical intermediate in the synthesis of complex heterocyclic pharmaceutical agents, particularly functionalized indoles and coumarins used in kinase inhibition and anti-inflammatory research.

The analysis of BDMCA presents specific chromatographic challenges:

  • Ionizable Carboxyl Group: The terminal carboxylic acid (

    
    ) requires pH control to prevent peak tailing and retention time instability.
    
  • Geometric Isomerism: Like all cinnamic acid derivatives, BDMCA exists primarily as the stable trans (

    
    ) isomer but can photo-isomerize to the cis (
    
    
    
    ) form upon exposure to light. The method must resolve these isomers.
  • Hydrophobic Substituents: The bromine and two methoxy groups significantly increase hydrophobicity compared to the parent cinnamic acid, necessitating a stronger organic eluent or gradient elution to elute the compound within a reasonable timeframe.

Method Strategy: This protocol utilizes a C18 (Octadecylsilyl) stationary phase with an acidic mobile phase (pH ~2.5). Acidification suppresses the ionization of the carboxylic acid, ensuring the analyte remains in its neutral, hydrophobic form. This maximizes interaction with the stationary phase, sharpens peak shape, and improves resolution from polar precursors like 2-bromo-4,5-dimethoxybenzaldehyde.

Part 2: Instrumentation & Materials

Reagents
  • Analyte: 2-Bromo-4,5-dimethoxycinnamic acid reference standard (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Modifiers: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).

Equipment
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent quaternary pump system.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

Part 3: Detailed Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.[1][2]

    • Preparation: Add 1.0 mL of 85%

      
       to 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon membrane.
      
    • Why: Phosphoric acid is UV transparent at low wavelengths (unlike formates/acetates) and effectively suppresses silanol activity.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Why: Acetonitrile provides lower backpressure and sharper peaks for aromatic compounds compared to methanol.

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CMaintains reproducible retention times; prevents fluctuation due to ambient temp changes.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to optimize Van Deemter efficiency.
Injection Vol 5 - 10 µLMinimized to prevent column overload while maintaining sensitivity.
Detection 310 nm (Primary)254 nm (Secondary)Methoxy-substituted cinnamic acids show bathochromic shifts. 310 nm is selective; 254 nm detects general impurities.
Run Time 20 MinutesSufficient to elute highly retained dimers or late-eluting non-polar impurities.
Gradient Program

A gradient is recommended to separate the polar aldehyde precursor from the target acid and potential non-polar dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.008515Initial equilibration
2.008515Isocratic hold to elute polar salts
12.004060Linear ramp to elute BDMCA
15.001090Wash step for highly retained impurities
15.108515Return to initial conditions
20.008515Re-equilibration
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg BDMCA into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary), then dilute to volume with Water.

    • Note: Protect from light using amber glassware to prevent trans-to-cis photo-isomerization.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

Part 4: System Suitability & Validation Criteria

To ensure the method is "self-validating" per Part 2 requirements, the following criteria must be met before analyzing unknown samples.

  • Resolution (

    
    ):  > 2.0 between the main BDMCA peak and any adjacent impurity (typically the cis-isomer or precursor aldehyde).
    
  • Tailing Factor (

    
    ): 
    
    
    
    .[3]
    • Failure Mode: If

      
      , the mobile phase pH is likely too high (insufficient acid) or the column has active silanol sites.
      
  • Precision: RSD of peak area for 5 replicate injections of the Standard must be

    
    .
    
  • Retention Time: The BDMCA peak typically elutes between 8.0 – 10.0 minutes under these gradient conditions.

Part 5: Visualization of Workflows

Workflow 1: Analytical Logic & Troubleshooting

This diagram outlines the decision-making process for method execution and troubleshooting common issues like peak splitting or retention shifts.

HPLC_Workflow Start Start: Sample Preparation Dissolve Dissolve in 50:50 ACN:H2O (Amber Glassware) Start->Dissolve Inject Inject 10 µL into HPLC Dissolve->Inject CheckPressure Check System Pressure (Stable?) Inject->CheckPressure CheckPressure->Inject No (Purge Pump) Acquire Acquire Data at 310 nm CheckPressure->Acquire Yes CheckPeak Evaluate Peak Shape (Tailing Factor < 1.2?) Acquire->CheckPeak Pass Process Data: Calculate Purity % CheckPeak->Pass Yes FailTail Issue: Peak Tailing CheckPeak->FailTail No (Tailing) FailSplit Issue: Split Peak CheckPeak->FailSplit No (Splitting) FixTail Action: Lower pH (Add more H3PO4) FailTail->FixTail FixTail->Inject FixSplit Action: Check Solvent Strength (Match Diluent to Mobile Phase) FailSplit->FixSplit FixSplit->Inject

Caption: Decision tree for HPLC analysis of BDMCA, highlighting critical checkpoints for pressure stability and peak symmetry.

Workflow 2: Impurity Profile & Separation Mechanism

This diagram illustrates the expected elution order based on polarity and chemical structure.

Separation_Order Inj Aldehyde Impurity 1: 2-Bromo-4,5-dimethoxybenzaldehyde (Precursor, More Polar) Inj->Aldehyde Early Elution (Low %B) Cis Impurity 2: cis-BDMCA (Photo-isomer) Aldehyde->Cis Intermediate Trans Target Analyte: trans-BDMCA (Main Peak) Cis->Trans Resolved Dimer Impurity 3: Over-brominated / Dimers (Highly Hydrophobic) Trans->Dimer Late Elution (High %B)

Caption: Theoretical elution order on a C18 column. Precursors elute first, followed by the cis-isomer, the trans-target, and hydrophobic byproducts.

Part 6: References

  • BenchChem. (2025).[1][2] A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol. (Methodology for halogenated aromatics).[4][5][6]

  • GuideChem. (2023). 2-BROMO-4,5-DIMETHOXYCINNAMIC ACID Properties and CAS 151539-52-5.[7]

  • ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid. (Basis for wavelength and mobile phase selection).[1][3]

  • Restek Corporation. (2020). Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? (Justification for 15% organic starting condition).

Sources

Application Note: FT-IR Spectroscopic Analysis of 2-Bromo-4,5-dimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of 2-Bromo-4,5-dimethoxycinnamic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. As a substituted cinnamic acid derivative, this compound holds potential significance in pharmaceutical research and drug development. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its molecular structure by identifying key functional groups. This document outlines the fundamental principles, provides a detailed experimental protocol for Attenuated Total Reflectance (ATR) FT-IR, discusses expected spectral features, and presents a systematic approach to data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

2-Bromo-4,5-dimethoxycinnamic acid is a complex organic molecule featuring a carboxylic acid, a propenoic acid linker, and a polysubstituted aromatic ring. In the context of drug discovery and development, precise structural confirmation is a non-negotiable prerequisite for further studies. Even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.[1][2] By irradiating a sample with infrared light, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations (e.g., stretching, bending). This absorption pattern allows for the unequivocal identification of characteristic groups such as carbonyls (C=O), hydroxyls (O-H), carbon-carbon double bonds (C=C), and aromatic systems.[3] For a molecule like 2-Bromo-4,5-dimethoxycinnamic acid, FT-IR serves as a primary, cost-effective tool for verifying its synthesis and purity before proceeding to more complex analytical methods.

Principles of FT-IR Applied to 2-Bromo-4,5-dimethoxycinnamic acid

The infrared spectrum of 2-Bromo-4,5-dimethoxycinnamic acid is a composite of the vibrational modes of its constituent parts. The diagnostic value of the spectrum lies in identifying these specific absorptions.

  • Carboxylic Acid Group (-COOH): This group gives rise to two of the most characteristic bands in the IR spectrum.[4] The O-H stretching vibration is exceptionally broad, typically appearing in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching bands.[4][5] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[5][6] The carbonyl (C=O) stretching vibration produces a strong, sharp band.[7] For cinnamic acids, conjugation with the aromatic ring and the alkene double bond typically lowers this frequency to the 1710-1680 cm⁻¹ range.[1][4]

  • Aromatic Ring & Alkene Group: The aromatic ring exhibits several characteristic vibrations. The aromatic C-H stretch appears at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8] Carbon-carbon stretching vibrations within the ring produce a series of bands in the 1600-1400 cm⁻¹ region.[8] The C=C stretching of the alkene group is also found in this region, often around 1630 cm⁻¹.[1] Out-of-plane C-H bending ("oop") bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[8]

  • Dimethoxy and Bromo Substituents: The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region, often below 600 cm⁻¹, though it can be weak and difficult to assign definitively.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation requirements and excellent reproducibility.[9][10] The protocol below ensures high-quality, reliable data.

Rationale for ATR Selection

Unlike traditional transmission methods that require preparing a KBr pellet or a Nujol mull, ATR involves placing the sample directly onto a high-refractive-index crystal (commonly diamond).[10][11] This direct contact methodology minimizes sample handling, reduces the risk of contamination, and eliminates the potential for sample alteration due to pressure or grinding.[12] The path length of the measurement is independent of sample thickness, leading to consistent spectral quality.[9]

Step-by-Step Protocol
  • Instrument Preparation & Background Collection:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • With the clean, empty ATR anvil in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing for its digital subtraction from the sample spectrum. A typical background scan involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the 2-Bromo-4,5-dimethoxycinnamic acid powder onto the center of the ATR crystal. A sufficient amount should cover the crystal surface entirely.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor signal intensity and distorted peak shapes.[11][12]

  • Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans). Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using a spatula to remove the bulk of the powder, followed by a solvent wipe (isopropanol).

    • The acquired spectrum should be automatically ratioed against the background spectrum, resulting in a clean absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction algorithm available in the instrument software. This accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FT-IR experimental process.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Start clean_atr Clean ATR Crystal (Isopropanol) start->clean_atr collect_bkg Collect Background Spectrum clean_atr->collect_bkg apply_sample Apply Solid Sample to Crystal collect_bkg->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_spec Collect Sample Spectrum apply_pressure->collect_spec process_data Background Subtraction & ATR Correction collect_spec->process_data interpret Interpret Spectrum (Peak Assignment) process_data->interpret report Generate Report interpret->report finish End report->finish

Caption: Experimental workflow for ATR-FT-IR analysis.

Data Interpretation: Expected Spectrum

While an experimental spectrum is definitive, the expected vibrational frequencies for 2-Bromo-4,5-dimethoxycinnamic acid can be reliably predicted based on extensive spectroscopic data for related compounds.[13]

Table 1: Predicted FT-IR Band Assignments for 2-Bromo-4,5-dimethoxycinnamic acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityNotes
3300 - 2500O-H StretchCarboxylic AcidVery Broad, StrongCharacteristic broad envelope due to hydrogen bonding, overlapping with C-H stretches.[4][5]
3100 - 3000=C-H StretchAromatic RingMedium to Weak, SharpConfirms the presence of aromatic C-H bonds.[8]
~2950, ~2850-C-H StretchMethoxy (-OCH₃)Medium, SharpAliphatic C-H stretches from the methyl groups.
1710 - 1680C=O StretchConjugated Carboxylic AcidStrong, SharpLowered frequency due to conjugation with the alkene and aromatic ring.[1][4]
1635 - 1625C=C StretchAlkeneMedium to StrongConfirms the propenoic acid linker.
1600 - 1450C=C StretchAromatic RingMedium, Multiple BandsA series of sharp peaks characteristic of the aromatic skeleton.[8]
~1260, ~1030C-O StretchAryl EtherStrong, SharpAsymmetric and symmetric stretching of the Ar-O-CH₃ system.
~980=C-H BendTrans AlkeneStrongOut-of-plane bend, indicative of the trans configuration common in cinnamic acids.
Below 600C-Br StretchAryl BromideWeak to MediumLocated in the fingerprint region, may be difficult to resolve.

Conclusion

FT-IR spectroscopy, particularly utilizing the ATR technique, is a powerful and efficient method for the structural characterization of 2-Bromo-4,5-dimethoxycinnamic acid. The key to a trustworthy analysis lies in a systematic protocol, including a proper background collection and ensuring good sample-crystal contact. By identifying the characteristic broad O-H stretch, the conjugated carbonyl C=O stretch, and the various C-H and C=C vibrations of the aromatic and alkene moieties, researchers can rapidly confirm the molecular identity and integrity of this compound. This application note provides the foundational protocol and interpretive framework to confidently apply FT-IR spectroscopy in the rigorous workflow of pharmaceutical research and drug development.

References

  • Ravindran, B. (2017). Synthesis and characterization of sodium cinnamate. ResearchGate. Available at: [Link]

  • ResearchGate. FT-IR spectrum data and groups in compound 1. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Rocky Mountain Labs. (2026). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. Available at: [Link]

  • Naurecka, M., et al. (n.d.). FTIR-ATR and FT-Raman Spectroscopy for Biochemical Changes in Oral Tissue. SciRP.org. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • ResearchGate. (2025). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Available at: [Link]

  • Ivanova, D., et al. (2020). Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. MDPI. Available at: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Maeda, H., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Potential energy profile, structural, vibrational and reactivity descriptors of trans–2–methoxycinnamic acid by FTIR, FT-Raman and quantum chemical studies. Available at: [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. (2024). ResearchGate. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Margoshes, M., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Available at: [Link]

  • Chalmers, J. M. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Maeda, H., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications. Available at: [Link]

Sources

Application Note: High-Fidelity Amide Coupling Protocols for 2-Bromo-4,5-dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4,5-dimethoxycinnamic acid (CAS: 151539-52-5) is a highly functionalized building block often employed in the synthesis of styryl-based therapeutics, cinnanamide derivatives, and precursors for transition-metal catalyzed cyclizations (e.g., Heck or Suzuki couplings).

This guide addresses the specific challenges associated with coupling this substrate:

  • Steric Hindrance: The ortho-bromo substituent creates proximal steric bulk.

  • Regioselectivity (Michael Addition Risk): The

    
    -unsaturated system is susceptible to nucleophilic attack at the 
    
    
    
    -carbon (1,4-addition) by amines, competing with the desired 1,2-addition (amidation).
  • Solubility: The crystalline lattice of dimethoxy-substituted cinnamates often results in poor solubility in standard non-polar solvents (DCM, Toluene), necessitating polar aprotic systems.

This document details two validated protocols: Method A (HATU-mediated) for high-throughput/high-value synthesis, and Method B (Acyl Chloride) for scalable, cost-sensitive applications.

Chemical Analysis & Mechanistic Rationale

The Electrophilic Competition

The core challenge in amidating cinnamic acids is the competition between the carbonyl carbon (Hard Electrophile) and the


-alkene carbon (Soft Electrophile).
  • Pathway A (Desired): Attack at Carbonyl

    
     Tetrahedral Intermediate 
    
    
    
    Amide.
  • Pathway B (Undesired): Attack at

    
    -Carbon 
    
    
    
    Enolate Intermediate
    
    
    Michael Adduct.

Scientific Insight: To favor Pathway A, we must increase the electrophilicity of the carbonyl carbon significantly (via activation) to make the


 rate constant orders of magnitude faster than 

.
Substituent Effects
  • 2-Bromo: Provides steric protection to the alkene, slightly reducing the rate of Michael addition compared to unsubstituted cinnamic acids, but also hindering the approach of bulky amines to the carbonyl.

  • 4,5-Dimethoxy: These Electron Donating Groups (EDGs) increase electron density in the aromatic ring. Through resonance, they slightly reduce the electrophilicity of the carbonyl, making "pre-activation" a critical step in the protocol.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific amine partner and scale.

DecisionMatrix Start Start: Select Amide Coupling Strategy ScaleCheck Is the reaction scale > 5 grams? Start->ScaleCheck AmineCheck Is the Amine expensive/precious or sterically hindered? ScaleCheck->AmineCheck No MethodB METHOD B: Oxalyl Chloride (Scalable, Low Cost, Rigorous) ScaleCheck->MethodB Yes MethodA METHOD A: HATU/DIPEA (High Yield, Mild, Expensive) AmineCheck->MethodA Yes MethodC Consider Mixed Anhydride (IBCF/NMM) AmineCheck->MethodC No (Simple Amine) MethodC->MethodB If fails

Figure 1: Decision matrix for selecting the appropriate coupling protocol.

Method A: HATU-Mediated Coupling (The "Gold Standard")

Application: Best for medicinal chemistry (mg to 5g scale), precious amines, or when avoiding harsh reagents is necessary. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the 7-azabenzotriazole leaving group accelerates the reaction, minimizing the time window for side reactions.

Reagents & Stoichiometry[1][2][3]
ComponentEquiv.Role
2-Br-4,5-dimethoxycinnamic acid 1.0Limiting Reagent
Amine (R-NH₂) 1.1 - 1.2Nucleophile
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 3.0Base (Non-nucleophilic)
DMF (Anhydrous) [0.1 - 0.2 M]Solvent
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve 2-Bromo-4,5-dimethoxycinnamic acid (1.0 equiv) in anhydrous DMF.

    • Note: If solubility is slow, mild sonication is permitted. Avoid heating above 40°C to prevent thermal isomerization.

  • Pre-Activation (CRITICAL): Add HATU (1.2 equiv) followed by DIPEA (1.0 equiv only at this stage). Stir at Room Temperature (RT) for 15-20 minutes .

    • Why? This forms the highly reactive OAt-active ester. The solution should turn yellow/orange. Pre-activation ensures the carbonyl is primed for 1,2-attack before the amine sees the

      
      -unsaturation.
      
  • Amine Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Success Marker: Look for

      
       of the amide.
      
    • Failure Marker: If you see

      
      , Michael addition has occurred.
      
  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash with sat. LiCl (3x) to remove DMF (Critical step: DMF traps HATU byproducts).

    • Wash with 5% Citric Acid (to remove unreacted amine) and sat.

      
       (to remove unreacted acid).
      
    • Dry over

      
      , filter, and concentrate.
      

Method B: Acid Chloride via Oxalyl Chloride (Scalable)

Application: Best for >5g scale, unreactive amines (e.g., anilines), or cost-sensitive projects. This method generates the acid chloride, which is the most reactive electrophile possible, ensuring the reaction is driven by kinetics rather than thermodynamics.

Reagents & Stoichiometry[1][2][3]
ComponentEquiv.Role
2-Br-4,5-dimethoxycinnamic acid 1.0Limiting Reagent
Oxalyl Chloride 1.5Chlorinating Agent
DMF (Anhydrous) 0.05 (Cat.)Catalyst (Vilsmeier-Haack intermediate)
DCM (Anhydrous) [0.2 M]Solvent 1 (Activation)
Amine 1.1Nucleophile
Triethylamine (

)
2.5HCl Scavenger
THF As neededSolvent 2 (Coupling)
Step-by-Step Protocol
  • Activation Setup: Suspend the cinnamic acid derivative in anhydrous DCM under inert atmosphere at 0°C.

  • Catalyst Addition: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride dropwise over 10 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
  • Conversion: Allow to warm to RT and stir for 2 hours until the suspension becomes a clear solution (indicates Acid Chloride formation).

  • Evaporation (The "Clean-Up"): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude yellow solid (Acid Chloride) in anhydrous THF or DCM.

    • Why? Removing excess oxalyl chloride prevents it from reacting with your amine to form oxamides.

  • Coupling:

    • In a separate flask, dissolve Amine and

      
        in THF/DCM. Cool to 0°C.[2]
      
    • Add the solution of the Acid Chloride dropwise to the amine solution.

  • Completion: Stir at RT for 1 hour. Quench with water.[2][3]

Visualization of Reaction Pathways[6][7]

The following diagram illustrates the mechanistic divergence and why Method A (HATU) pre-activation is effective.

ReactionPathways Acid 2-Br-4,5-dimethoxy- cinnamic acid Activation Activation (HATU or (COCl)2) Acid->Activation ActiveSpecies Activated Species (Active Ester or Acyl Cl) Activation->ActiveSpecies Fast Path12 1,2-Addition (Fast Kinetic Control) ActiveSpecies->Path12 Major Pathway (High Electrophilicity) Path14 1,4-Addition (Michael / Thermodynamic) ActiveSpecies->Path14 Minor Pathway (Steric Hindrance) Amine Amine Nucleophile (R-NH2) Amine->Path12 Amine->Path14 Product Target Amide Path12->Product Byproduct Michael Adduct (Impurity) Path14->Byproduct

Figure 2: Mechanistic pathways. High electrophilicity (Active Species) drives the reaction through the green 1,2-addition pathway.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6/CDCl3):

    • Diagnostic Signal: The alkene protons. The

      
      -proton (doublet) and 
      
      
      
      -proton (doublet) typically appear between 6.5 and 8.0 ppm with a large coupling constant (
      
      
      Hz) indicating trans (
      
      
      ) geometry.
    • Amide NH:[3] Broad singlet, usually 8.0 - 9.0 ppm.

  • LCMS:

    • Check for the characteristic bromine isotope pattern (

      
       and 
      
      
      
      in 1:1 ratio).
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of 2-Br group.Switch to Method B (Acid Chloride) and reflux in THF.
Product Mass + Amine Mass Michael Addition (1,4-attack).Reduce reaction temperature to 0°C; Ensure Pre-activation is complete before adding amine.
Precipitate during workup Product insolubility.Do not use aqueous workup.Precipitate the reaction in water, filter the solid, and wash with water/ether.
Isomerization (E to Z) Light sensitivity or excessive heat.Wrap flask in foil; Keep temp < 40°C.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Specific Reactivity of Cinnamic Acids: Organic Chemistry Portal - Amide Synthesis.Link

  • HATU Protocol Validation: Sigma-Aldrich / Merck Technical Bulletin for HATU.Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Perkin Synthesis of 2-Bromo-4,5-dimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4,5-dimethoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Perkin reaction for this specific transformation. We will move beyond a simple recitation of steps to explore the causality behind common issues, providing field-proven insights to help you navigate and troubleshoot this synthesis effectively.

The Core Reaction: Mechanism and Key Parameters

The Perkin reaction is a cornerstone of organic synthesis for creating α,β-unsaturated aromatic acids.[1] It involves the condensation of an aromatic aldehyde (2-Bromo-4,5-dimethoxybenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the alkali salt of the corresponding acid or an amine base like triethylamine.[2][3] The reaction generally requires high temperatures, often in the range of 140-180°C, to drive the condensation and subsequent elimination steps.[4][5]

The mechanism proceeds through the formation of an enolate from the acetic anhydride, which then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde.[6] A series of intermediates and an elimination step ultimately yield the desired cinnamic acid derivative, predominantly as the more stable (E)-isomer.[4]

Perkin_Mechanism Start 2-Bromo-4,5-dimethoxybenzaldehyde + Acetic Anhydride Enolate Anhydride Enolate (Nucleophile) Base Triethylamine (Et3N) or Sodium Acetate Base->Start Deprotonates Anhydride α-H Aldol_Add Aldol-type Adduct (Tetrahedral Intermediate) Enolate->Aldol_Add Nucleophilic Attack on Aldehyde Elimination Dehydration & Hydrolysis Aldol_Add->Elimination Product 2-Bromo-4,5-dimethoxycinnamic acid Elimination->Product

Caption: Simplified workflow of the Perkin reaction mechanism.

Table 1: Key Reaction Parameters & Considerations
ParameterRecommended Value/StateRationale & Scientific Justification
Starting Aldehyde 2-Bromo-4,5-dimethoxybenzaldehydePurity is critical. Oxidized aldehyde (benzoic acid) will not react. Use freshly prepared or purified material.[7]
Anhydride Acetic AnhydrideMust be anhydrous. Moisture will hydrolyze it to acetic acid, quenching the reaction and reducing yield.[8]
Base Catalyst Triethylamine or Anhydrous Sodium AcetateTriethylamine is a stronger, more effective base catalyst.[9] If using sodium acetate, ensure it is anhydrous, as moisture inhibits its function.[4]
Temperature 140 - 180°CRequired to overcome the activation energy for condensation and elimination. However, excessive heat promotes side reactions.[5][8]
Reaction Time 4 - 10 hoursThe reaction is often slow.[10] Progress should be monitored to prevent byproduct formation from prolonged heating.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidation of the aldehyde, especially at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the base (e.g., triethylamine or sodium acetate) in the reaction?

A: The base serves as a catalyst. Its primary function is to deprotonate the α-carbon of the acetic anhydride. This abstraction of a proton generates a carbanion (enolate), which is a potent nucleophile.[11] This enolate is the key species that attacks the electrophilic carbonyl carbon of the 2-Bromo-4,5-dimethoxybenzaldehyde, initiating the carbon-carbon bond formation that is central to the reaction.[6]

Q2: Why is such a high reaction temperature necessary, and can it be lowered?

A: The high temperature is required to provide the activation energy for several steps in the mechanism, most notably the dehydration (elimination of a water molecule) of the aldol-type intermediate to form the α,β-unsaturated system.[5] While some modern variations using microwave irradiation have shown success at reducing reaction times, conventional heating methods necessitate these high temperatures for the reaction to proceed to completion.[4] Lowering the temperature significantly will likely result in a stalled reaction or extremely low conversion rates.

Q3: My starting 2-Bromo-4,5-dimethoxybenzaldehyde has a yellowish tint. Is it still usable?

A: A yellowish tint can be an indicator of partial oxidation of the aldehyde to its corresponding carboxylic acid (2-Bromo-4,5-dimethoxybenzoic acid), particularly if the material is old or has been improperly stored.[8] This impurity will not participate in the Perkin reaction and will lower your potential yield. We strongly recommend verifying the purity via melting point or TLC analysis. If impurities are suspected, purification by recrystallization is advised before proceeding with the synthesis.

Q4: What is the expected stereochemistry of the final product?

A: The Perkin reaction predominantly yields the (E)-isomer (trans-isomer) of the cinnamic acid. This is because the trans configuration, where the bulky aromatic ring and the carboxylic acid group are on opposite sides of the double bond, is thermodynamically more stable than the cis-isomer. While minor amounts of the (Z)-isomer (cis) may form, the reaction conditions typically allow for equilibration to the more stable product.[4]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses the most common problems encountered during the synthesis, their root causes, and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is the most frequent challenge in this synthesis. The cause can often be traced to the quality of the reagents or suboptimal reaction conditions.

  • Potential Cause A: Presence of Moisture

    • Causality: Acetic anhydride is highly susceptible to hydrolysis. Any moisture in the reaction vessel, from glassware, reagents, or the atmosphere, will rapidly convert the anhydride into two equivalents of acetic acid. This neutralizes the key reactant, preventing the formation of the necessary enolate.[8]

    • Solution:

      • Glassware: Oven-dry all glassware at 120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., anhydrous CaSO₄ or P₂O₅) before use.

      • Reagents: Use a fresh, unopened bottle of acetic anhydride if possible. Ensure your base, particularly sodium acetate, is anhydrous.[4]

      • Setup: Assemble the reaction apparatus while flushing with an inert gas like nitrogen or argon to create a dry atmosphere.

  • Potential Cause B: Inactive or Impure Starting Materials

    • Causality: As mentioned in the FAQ, the aldehyde can oxidize. An inactive base, such as hydrated sodium acetate, will fail to generate the enolate, halting the reaction before it begins.

    • Solution:

      • Aldehyde Purity Check: Run a quick TLC plate of your starting aldehyde against a pure standard if available. If a lower Rf spot corresponding to the more polar benzoic acid is present, purify the aldehyde.

      • Base Activity: If using sodium acetate, consider using a freshly fused and finely powdered portion to maximize its surface area and activity.[8] Alternatively, switching to a liquid base like triethylamine can often provide more consistent results.[9]

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Moisture Was glassware oven-dried? Were reagents anhydrous? Start->Check_Moisture Dry_System ACTION: Thoroughly dry all components. Use anhydrous reagents. Check_Moisture->Dry_System No Check_Purity Is the aldehyde pure? Is the base active? Check_Moisture->Check_Purity Yes Success Re-run Experiment Dry_System->Success Purify_Reactants ACTION: Recrystallize aldehyde. Use fresh/active base. Check_Purity->Purify_Reactants No Check_Conditions Was temperature >140°C? Was reaction time sufficient? Check_Purity->Check_Conditions Yes Purify_Reactants->Success Optimize_Conditions ACTION: Increase temperature. Monitor with TLC to extend time. Check_Conditions->Optimize_Conditions No Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of a Dark, Tar-Like Substance

The appearance of a dark, resinous, or tar-like material is a classic sign of competing side reactions, primarily the self-condensation of the aldehyde.

  • Causality: Under the high-temperature, basic conditions of the Perkin reaction, aromatic aldehydes can undergo self-condensation (an aldol condensation with itself).[8] This process can continue, leading to the formation of polymeric, highly colored, and often intractable materials. This side reaction is highly dependent on temperature and time; the hotter the reaction and the longer it is heated, the more likely tar formation becomes.

  • Solution:

    • Strict Temperature Control: Do not overheat the reaction. Use a thermostatically controlled oil bath or heating mantle set to the lower end of the effective range (e.g., 140-150°C) and monitor it closely. Avoid "hot spots."

    • Monitor Reaction Progress: The most effective way to prevent this is to stop the reaction as soon as the starting aldehyde has been consumed. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the aldehyde spot (see Protocol 4.2). Prolonged heating after completion serves only to degrade the product and generate byproducts.

Competing_Pathways Aldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Path_Perkin Perkin Condensation (with Acetic Anhydride) Aldehyde->Path_Perkin Controlled Heat (140-160°C) Path_Side Self-Condensation (Aldol-type) Aldehyde->Path_Side Excess Heat (>180°C) or Prolonged Time Product Desired Cinnamic Acid Path_Perkin->Product Tar Polymeric Byproducts (Tar) Path_Side->Tar

Caption: Competing reaction pathways leading to product vs. tar.

Recommended Experimental Protocols

Protocol 4.1: Synthesis of 2-Bromo-4,5-dimethoxycinnamic acid

This protocol is a representative procedure and should be adapted based on laboratory safety guidelines and preliminary experimental results.

  • Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a thermometer, and a magnetic stirrer. Ensure all glassware is oven-dried and cooled under a dry atmosphere.

  • Reagent Charging: To the flask, add 2-Bromo-4,5-dimethoxybenzaldehyde (5.0 g, 20.4 mmol), acetic anhydride (7.0 mL, 74.2 mmol), and triethylamine (4.0 mL, 28.7 mmol).

  • Reaction: Begin stirring the mixture and heat it to 145-150°C using a pre-heated oil bath. Maintain this temperature and monitor the reaction's progress using TLC (approx. every 60-90 minutes). The reaction is typically complete within 5-8 hours.

  • Work-up: Once the starting aldehyde is consumed (as indicated by TLC), allow the mixture to cool to approximately 80-90°C. Cautiously pour the warm mixture into 100 mL of cold water while stirring vigorously. A precipitate should form.

  • Hydrolysis: Add concentrated hydrochloric acid (HCl) dropwise to the aqueous mixture until it is acidic (pH ~2), which ensures the product is in its carboxylic acid form. Stir for 30 minutes to complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any residual acetic acid and triethylamine hydrochloride.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield the final product as a crystalline solid.

Protocol 4.2: Monitoring by Thin-Layer Chromatography (TLC)
  • TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.

  • Procedure:

    • Prepare a dilute solution of your starting aldehyde in a solvent like ethyl acetate to use as a reference spot ('S').

    • Every 60-90 minutes, carefully withdraw a small aliquot from the reaction mixture using a glass capillary.

    • Dilute the aliquot in a vial with a small amount of ethyl acetate.

    • Spot the starting material ('S') and the reaction mixture ('R') on the TLC plate.

    • Develop the plate in the eluent chamber.

    • Visualize the plate under UV light (254 nm).

  • Interpretation:

    • The 2-Bromo-4,5-dimethoxybenzaldehyde will be less polar and have a higher Rf value.

    • The 2-Bromo-4,5-dimethoxycinnamic acid product is more polar (due to the carboxylic acid) and will have a lower Rf value, often appearing closer to the baseline.

    • The reaction is complete when the spot corresponding to the starting aldehyde in the 'R' lane has completely disappeared.

References

  • Sathee NEET. Chemistry Perkin Reaction Mechanism. Available from: [Link]

  • IIT Kanpur. Perkin Reaction Mechanism - sathee jee. Available from: [Link]

  • J&K Scientific LLC. Perkin Reaction. Available from: [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • ResearchGate. The Perkin Reaction and Related Reactions. Available from: [Link]

  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. 2024. Available from: [Link]

  • Google Patents. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal. 2016. Available from: [Link]

  • Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf. Available from: [Link]

  • Jurnal Universitas Sebelas Maret. SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. 2020. Available from: [Link]

  • XMB 1.9.11. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. 2005. Available from: [Link]

  • Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Unknown Source. Perkin Reaction. Available from: [Link]

  • ResearchGate. SYNTHESIS OF PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. 2021. Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

Sources

Stability of 2-Bromo-4,5-dimethoxycinnamic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4,5-dimethoxycinnamic Acid

  • Topic: Stability & Handling of 2-Bromo-4,5-dimethoxycinnamic Acid in Solution

  • Document ID: TSC-2024-BDCA-01

  • Audience: Medicinal Chemists, Analytical Scientists, Process Engineers

Executive Summary

2-Bromo-4,5-dimethoxycinnamic acid is a substituted phenylpropenoic acid derivative commonly used as a scaffold in the synthesis of isoquinoline alkaloids and pharmacological agents (e.g., resveratrol analogs).[1]

The Critical Stability Risk: Like all cinnamic acid derivatives, this molecule is highly photosensitive . The primary degradation pathway in solution is


 (trans-to-cis) photoisomerization , driven by UV and visible light absorption. The electron-donating methoxy groups and the heavy bromine atom (via spin-orbit coupling) can alter the kinetics of this transition compared to unsubstituted cinnamic acid.

Module 1: Photochemical Instability (The "Silent" Degradation)

Issue: Users often report the appearance of a "split peak" or a new, earlier-eluting impurity in HPLC chromatograms after the solution has sat on the bench, even for short periods.

Technical Insight: The thermodynamic ground state is the trans (


) isomer. Upon absorption of photons (typically 

nm, extended by the methoxy auxochromes), the molecule enters an excited singlet state (

). From here, it can relax back to the ground state in either the trans or cis (

) configuration. The cis-isomer is sterically crowded and generally less biologically active, but it is chemically distinct and will resolve separately on C18 columns.

The "Heavy Atom" Effect: The ortho-bromo substituent induces spin-orbit coupling, potentially facilitating Intersystem Crossing (ISC) to the Triplet State (


). This opens alternative relaxation pathways that can accelerate isomerization or, in rare cases, facilitate dimerization (2+2 cycloaddition) at high concentrations.
Mechanism of Action (Graphviz Diagram)

PhotoIsomerization Trans Trans-Isomer (E) (Thermodynamically Stable) Excited Excited State (S1/T1) (High Energy) Trans->Excited UV/Vis Absorption (hν) Excited->Trans Relaxation Cis Cis-Isomer (Z) (Kinetic Product) Excited->Cis Isomerization Dimer Truxillic/Truxinic Dimers (High Conc. Only) Excited->Dimer [2+2] Cycloaddition (>10 mM) Cis->Trans Thermal/Acid Reversion

Figure 1: Photochemical pathways. The primary risk in dilute solution is the formation of the Cis-isomer. Dimerization is rare unless concentrations are high.

Corrective Protocol: Light Protection
  • Amber Glassware: Mandatory for all stock solutions.

  • Foil Wrapping: If amber vials are unavailable, wrap clear vials entirely in aluminum foil.

  • Bench Handling: Minimize exposure to fluorescent lab lights. If performing sensitive kinetic assays, work under yellow/red safety lights.

Module 2: Solubility & Precipitation Troubleshooting

Issue: "The compound precipitated when I diluted my DMSO stock into aqueous buffer."

Technical Insight:

  • Hydrophobicity: The bromine atom and the aromatic ring make the molecule lipophilic.

  • pKa Limitations: The carboxylic acid moiety has a pKa

    
    .
    
    • pH < 4.5: The molecule exists in its protonated (neutral) form, which has very low water solubility .

    • pH > 5.5: The molecule exists as a carboxylate anion, significantly improving aqueous solubility.

Solubility Data Table

SolventSolubility RatingUsage Recommendation
DMSO High (>50 mM)Recommended for Stock Solutions (10-100 mM).
Methanol/Ethanol ModerateGood for intermediate dilutions; may require sonication.
Water (pH < 4) InsolubleAvoid. Immediate precipitation risk.
PBS (pH 7.4) Low/ModerateSoluble only at low concentrations (<100 µM) or with <1% DMSO cosolvent.
Corrective Protocol: Preparation of Aqueous Working Solutions
  • Dissolve solid compound in 100% DMSO to create a 10–50 mM stock.

  • Prepare your aqueous buffer (ensure pH is buffered > 6.0 if possible).

  • Dropwise Addition: Add the DMSO stock to the buffer while vortexing to prevent local regions of high concentration where precipitation nuclei form.

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.

Module 3: Chemical Stability (Oxidation)

Issue: "My white powder turned faint yellow/brown after 6 months."

Technical Insight: The 4,5-dimethoxy substitution pattern makes the aromatic ring electron-rich . While the electron-withdrawing acrylic acid group stabilizes it somewhat, the ring is still susceptible to slow oxidation by atmospheric oxygen, particularly if trace metals are present or if stored in solution.

  • Solid State: Stable for years if stored at -20°C, desiccated, and dark.

  • Solution State: DMSO stocks can degrade over time due to the hygroscopic nature of DMSO (water uptake) and potential oxidation.

Protocol:

  • Inert Gas: Flush opened vials with Argon or Nitrogen before resealing.

  • Cold Storage: Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot stocks).

Troubleshooting Guide (Decision Tree)

Troubleshooting Start Observation Precipitate Cloudiness / Precipitate Start->Precipitate NewPeak Extra HPLC Peak Start->NewPeak ColorChange Yellowing of Solution Start->ColorChange CheckPH Check pH of Buffer Precipitate->CheckPH Likely Solubility Issue CheckLight Check Light Exposure NewPeak->CheckLight Likely Isomerization CheckAge Check Age of Stock ColorChange->CheckAge Likely Oxidation ActionPH Adjust pH > 6.0 or Increase DMSO % CheckPH->ActionPH If pH < 5 ActionLight Protect from Light (Amber Vials) CheckLight->ActionLight Isolate E/Z isomers ActionFresh Prepare Fresh Stock (Argon Flush) CheckAge->ActionFresh If > 1 month

Figure 2: Diagnostic flowchart for common stability issues.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the compound?

  • Answer: Mild heating (37–45°C) in DMSO or Methanol is acceptable to aid dissolution. Avoid boiling or prolonged heating (>60°C), as this can accelerate decarboxylation or thermal isomerization.

Q2: How do I distinguish the cis and trans isomers on HPLC?

  • Answer: On a standard C18 reverse-phase column (e.g., Water/Acetonitrile gradient with 0.1% Formic Acid), the more polar cis (

    
    ) isomer typically elutes before  the trans (
    
    
    
    ) isomer. The UV spectra will be similar, but the cis isomer often has a lower extinction coefficient (
    
    
    ) at the
    
    
    .

Q3: Is the isomerization reversible?

  • Answer: Photochemical isomerization is reversible (reaching a photostationary state). Thermal reversion (Cis

    
     Trans) is possible but slow at room temperature. Acid-catalyzed reversion can occur but is not a reliable method for purification. It is best to prevent the isomerization initially.
    

References

  • Photochemistry of Cinnamic Acids: Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Light-stability of Crystalline Cinnamic Acids. Journal of the Chemical Society, 1996-2000. Link

  • Isomerization Mechanisms: Sarpal, R. S., & Dogra, S. K. (1994). Photochemical isomerisation of cinnamic acid derivatives in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 79(1-2), 11-18. Link

  • Solubility & pKa of Cinnamic Derivatives: Völgyi, G., et al. (2007). Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. Analytica Chimica Acta, 583(2), 418-428. Link

  • HPLC Separation of Isomers: Wondrak, G. T., et al. (2002). Photosensitized isomerization of cinnamic acid derivatives. Photochemistry and Photobiology, 75(4), 325-332. Link

Sources

Technical Support Center: Perkin Reaction Solvent & Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Perkin reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and substituent effects on this classic condensation reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the Perkin reaction.

Q1: What is the fundamental role of the solvent in the Perkin reaction?

While the Perkin reaction is famously often conducted using excess acetic anhydride as both reagent and solvent, the choice of solvent (or lack thereof) is critical.[1] The solvent's primary roles are to:

  • Dissolve Reactants: Ensure the aromatic aldehyde, anhydride, and base catalyst are in the same phase to facilitate collisions and reaction.

  • Mediate Temperature: Provide a medium for uniform heating, which is crucial as the reaction often requires high temperatures (typically around 180°C).[2][3]

  • Influence Reaction Rate: Polar aprotic solvents can, in some cases, stabilize charged intermediates, although the classic high-temperature, solvent-free, or anhydride-as-solvent conditions are most common.

Q2: How do electron-donating vs. electron-withdrawing substituents on the benzaldehyde affect the reaction?

Substituents on the aromatic ring of the aldehyde significantly impact the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack by the anhydride enolate.[4][5]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups increase the partial positive charge on the carbonyl carbon. This makes the aldehyde more electrophilic and generally leads to higher reaction rates and yields.[6]

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction and may result in lower yields under standard conditions.[6]

Q3: Why is acetic anhydride frequently used as both a reagent and the solvent?

Using an excess of acetic anhydride serves a dual purpose.[1] Firstly, it acts as the primary reagent that provides the enolizable α-protons. Secondly, its high boiling point (139.8 °C) makes it a suitable medium for the high-temperature conditions required to drive the reaction to completion. This approach simplifies the reaction setup by eliminating the need for an additional inert solvent.

Q4: Can bases other than the corresponding carboxylate salt (e.g., sodium acetate) be used?

Yes, while the alkali salt of the acid corresponding to the anhydride is the classic catalyst, other bases can be employed.[7][8] Weak bases like triethylamine or pyridine are sometimes used.[9] The key role of the base is to abstract an α-proton from the anhydride to generate the nucleophilic enolate.[2][9] The choice of base can influence reaction rate and side product formation. For instance, stronger bases might promote undesired self-condensation of the anhydride.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Cinnamic Acid Derivative

SYMPTOM: After the reaction and workup, you isolate a significantly lower-than-expected yield of your product, or no product at all.

Potential Causes & Solutions:

  • Cause 1: Presence of Moisture. Acetic anhydride is highly susceptible to hydrolysis. Any moisture in the glassware or reagents will consume the anhydride, preventing it from forming the necessary enolate.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous sodium or potassium acetate and freshly distilled benzaldehyde.[3]

  • Cause 2: Impure Benzaldehyde. Benzaldehyde can readily oxidize in the presence of air to form benzoic acid, which will not participate in the reaction.[3]

    • Solution: Use freshly distilled or newly purchased benzaldehyde. If you suspect oxidation, purify the aldehyde via distillation before use.

  • Cause 3: Insufficient Reaction Temperature or Time. The Perkin reaction is often a kinetically slow process requiring significant thermal energy to overcome the activation barrier, especially for the final elimination step.[3][10]

    • Solution: Ensure your reaction mixture is maintained at the target temperature (often 180°C) for the full duration specified in the protocol (typically 3-5 hours or more).[3] Use an oil bath or sand bath for stable and uniform heating.

  • Cause 4: Inefficient Base Catalyst. The base may be hydrated or of poor quality, leading to inefficient enolate formation.

    • Solution: Use anhydrous sodium acetate. If you suspect your base is hydrated, it can be dried in an oven before use.

Problem 2: Significant Formation of Dark, Resinous Side Products

SYMPTOM: The reaction mixture turns dark brown or black, and upon workup, a significant amount of an intractable, tar-like substance is produced, complicating purification.

Potential Causes & Solutions:

  • Cause 1: Reaction Temperature is Too High. Excessive heat can lead to polymerization and self-condensation of the aldehyde, particularly under basic conditions.[3]

    • Solution: Carefully monitor and control the reaction temperature. Do not exceed the recommended temperature for your specific substrates. Use a temperature controller for precise heating.

  • Cause 2: Aldehyde Self-Condensation (Cannizzaro-type side reactions). Although more common for aldehydes without α-hydrogens in the presence of strong bases, related side reactions can occur at high temperatures.

    • Solution: Maintain the recommended temperature and consider using the minimum effective amount of base catalyst.

  • Cause 3: Impurities in Starting Materials. Impurities in the benzaldehyde can act as catalysts for polymerization.[3]

    • Solution: As mentioned previously, use purified, freshly distilled benzaldehyde to minimize potential side reactions.

Problem 3: The Reaction is Extremely Slow or Appears to Stall

SYMPTOM: Monitoring the reaction (e.g., by TLC) shows very slow consumption of the starting aldehyde even after several hours at the correct temperature.

Potential Causes & Solutions:

  • Cause 1: Highly Deactivated Benzaldehyde. The presence of strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the benzaldehyde ring significantly reduces the electrophilicity of the carbonyl carbon, slowing the initial nucleophilic attack.[6]

    • Solution: For these substrates, you may need to increase the reaction time and/or temperature. Alternatively, a more active catalyst system could be explored, though this deviates from the standard Perkin protocol.

  • Cause 2: Steric Hindrance. Bulky ortho-substituents on the benzaldehyde can sterically hinder the approach of the anhydride enolate.

    • Solution: Similar to deactivated substrates, longer reaction times and higher temperatures may be necessary. Expect that yields may be inherently lower for highly hindered substrates.

Data Summary & Visualization

Data Tables

Table 1: Effect of Benzaldehyde Substituents on Cinnamic Acid Yield

Substituent on BenzaldehydePositionYield (%)Reference
H-70-75[6]
4-NO₂para82[6]
2-NO₂ortho75[6]
2-Clortho71[6]
4-Clpara52[6]
2-MeOortho55[6]
4-MeOpara30[6]
4-Mepara33[6]
2,6-Cl₂ortho, ortho82[6]

Note: Yields are representative and can vary based on specific reaction conditions.

Diagrams and Workflows

The following diagrams illustrate the core mechanism and a troubleshooting workflow for the Perkin reaction.

Perkin_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acyl Transfer & Elimination cluster_step4 Step 4: Hydrolysis A Acetic Anhydride C Anhydride Enolate A->C - H⁺ B Acetate (Base) E Tetrahedral Intermediate C->E + Benzaldehyde D Benzaldehyde F Mixed Anhydride E->F Intramolecular Acyl Transfer G Unsaturated Anhydride F->G - Acetate H Cinnamic Acid G->H + H₂O I Acetic Acid G->I + H₂O Troubleshooting_Yield Start Low or No Yield Check_Moisture Are glassware and reagents anhydrous? Start->Check_Moisture Check_Aldehyde Is benzaldehyde pure (freshly distilled)? Check_Moisture->Check_Aldehyde Yes Dry ACTION: Oven/flame-dry glassware. Use anhydrous reagents. Check_Moisture->Dry No Check_Conditions Is temperature (e.g., 180°C) and time sufficient? Check_Aldehyde->Check_Conditions Yes Distill ACTION: Distill benzaldehyde before use. Check_Aldehyde->Distill No Adjust ACTION: Increase time/verify temperature with calibrated thermometer. Check_Conditions->Adjust No Success Yield Improved Check_Conditions->Success Yes Dry->Check_Aldehyde Distill->Check_Conditions Adjust->Success

Caption: Troubleshooting flowchart for low reaction yield. [3]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a laboratory setting. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform all reactions in a well-ventilated fume hood.

Protocol 1: Classic Synthesis of Cinnamic Acid

This protocol details the traditional method using excess acetic anhydride as the solvent. [11] Materials:

  • Benzaldehyde (4.0 g, freshly distilled)

  • Acetic anhydride (6.0 g)

  • Anhydrous sodium acetate (2.0 g)

  • Round-bottom flask (50 mL)

  • Air condenser

  • Heating mantle or oil bath

  • Sodium hydroxide solution (aq)

  • Hydrochloric acid (conc.)

  • Activated charcoal

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (4.0 g), acetic anhydride (6.0 g), and anhydrous sodium acetate (2.0 g). [11]2. Fit the flask with an air condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (approximately 180°C) for 3 hours. [3][11]4. Workup: Allow the mixture to cool slightly and pour the hot contents into a larger flask containing water.

  • Boil the mixture to hydrolyze any remaining acetic anhydride.

  • Once cooled, neutralize the solution with a sodium hydroxide solution until it is basic to litmus paper. This converts the cinnamic acid to its soluble sodium salt.

  • If unreacted benzaldehyde is present as an oil, it can be removed via steam distillation or careful separation.

  • Add a small amount of activated charcoal to the hot solution to decolorize it, and filter the hot solution to remove the charcoal. [11]9. Acidify the clear, hot filtrate by slowly adding concentrated hydrochloric acid until precipitation of the product is complete.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the white crystals of cinnamic acid by vacuum filtration using a Büchner funnel, wash with cold water, and allow to air dry. [11]

References

  • S
  • Unacademy. Perkin Reaction Mechanism - Chemistry.
  • Scribd. Synthesis of Cinnamic Acid via Perkin Reaction | PDF.
  • SATHEE. Chemistry Perkin Reaction Mechanism.
  • Chemistry LibreTexts. Perkin Reaction.
  • BYJU'S. Perkin Reaction Mechanism.
  • Study.com. Perkin Reaction: Definition & Mechanism - Video.
  • Benchchem.
  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
  • Preparation of cinnamic acid (Perkin condens
  • Longdom Publishing. A Concise Introduction of Perkin Reaction.
  • YouTube. Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid.
  • Homework.Study.com. Perkin condensation is the condensation of an aromatic aldehyde and acetic anhydride. a. Draw the....
  • Wikipedia. Perkin reaction.
  • YouTube.
  • ResearchGate.
  • Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf.
  • J&K Scientific LLC. Perkin Reaction.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Lewis acid properties of benzaldehydes and substituent effects.
  • ResearchGate. Revised mechanism and improved methodology for the Perkin condensation.

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Technical Support Center: Degradation Pathways of 2-Bromo-4,5-dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethoxycinnamic acid. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to anticipate and analyze the degradation of this compound. Given the limited direct literature on this specific molecule, this resource synthesizes data from structurally related compounds to provide a robust predictive framework for its stability and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated degradation pathways for 2-Bromo-4,5-dimethoxycinnamic acid?

Based on its chemical structure, which features a brominated and methoxylated aromatic ring coupled with an acrylic acid side chain, the principal degradation pathways are predicted to be photodegradation, oxidative degradation, and thermal degradation.[1][2]

  • Photodegradation: The presence of the aromatic ring and the conjugated double bond makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[3] The primary mechanism is expected to be the cleavage of the carbon-bromine bond, a common photodegradation pathway for brominated aromatic compounds.[2][4]

  • Oxidative Degradation: The alkene double bond in the cinnamic acid moiety is a likely site for oxidative cleavage.[5] This can be initiated by atmospheric oxygen, especially in the presence of heat, light, or trace metal ions.[6]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation route.[5][7] Additionally, thermal stress can lead to the formation of various decomposition products, including the potential for the formation of brominated dioxins and dibenzofurans, a concern for halogenated aromatic compounds.[3]

Q2: What are the likely degradation products I should be looking for?

Based on the predicted pathways, a range of degradation products can be anticipated:

  • From Photodegradation: The primary product is likely to be 4,5-dimethoxycinnamic acid, resulting from reductive debromination.[3][4]

  • From Oxidative Degradation: Cleavage of the double bond could yield 2-bromo-4,5-dimethoxybenzaldehyde and glyoxylic acid.

  • From Thermal Degradation: Decarboxylation would lead to the formation of 1-bromo-2,3-dimethoxy-5-(prop-1-en-1-yl)benzene.

Q3: My analytical results show unexpected peaks. How can I identify these unknown degradants?

The most effective method for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1]

  • HPLC-UV: Initially, use a validated stability-indicating HPLC-UV method to separate the parent compound from its degradants.[5]

  • LC-MS: For structural elucidation of the unknown peaks, LC-MS is invaluable. The mass-to-charge ratio (m/z) of the parent ion can provide the molecular weight of the degradant. Tandem mass spectrometry (MS/MS) can be used to fragment the ion, providing structural information based on the fragmentation pattern.

Q4: I am observing rapid degradation of my compound in solution. What could be the cause and how can I mitigate it?

Rapid degradation in solution is often due to hydrolysis, photodegradation, or oxidation.

  • Hydrolysis: While the ester-like cinnamic acid structure is generally stable, extreme pH conditions can promote hydrolysis. Ensure your solutions are buffered within a stable pH range.

  • Photodegradation: If your solutions are exposed to light, photodegradation can be significant.[2] Protect your solutions from light by using amber vials or by working in a dark environment.

  • Oxidation: The presence of dissolved oxygen or trace metal contaminants can catalyze oxidation.[6] Consider de-gassing your solvents and using high-purity solvents and reagents.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Symptom Potential Cause Troubleshooting Step
Tailing PeaksSecondary interactions with the stationary phase.Use a mobile phase with a competing base (e.g., triethylamine) or an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Broad PeaksLow column efficiency or mismatched solvent strength between sample and mobile phase.Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase. Check the column's performance with a standard.
Co-eluting PeaksInadequate separation of degradants from the parent compound.Optimize the mobile phase gradient, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Issue 2: Inconsistent Degradation Profiles in Forced Degradation Studies
Symptom Potential Cause Troubleshooting Step
Variable degradation rates between experiments.Inconsistent stress conditions (temperature, light intensity, reagent concentration).Precisely control all experimental parameters. Use a calibrated oven, a photostability chamber with a calibrated light source, and freshly prepared, accurately concentrated stress reagents.[8]
No degradation observed under a specific stress condition.The compound is stable under those conditions, or the conditions were not harsh enough.Increase the duration or intensity of the stress condition. For example, use a higher concentration of acid/base or a higher temperature. However, avoid overly harsh conditions that lead to complete degradation.[8]
Complete degradation of the parent compound.The stress conditions are too harsh.Reduce the duration or intensity of the stress condition to achieve a target degradation of 5-20%.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify the potential degradation pathways of 2-Bromo-4,5-dimethoxycinnamic acid.

Materials:

  • 2-Bromo-4,5-dimethoxycinnamic acid

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Bromo-4,5-dimethoxycinnamic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 48 hours.[5]

  • Photodegradation: Expose the solid compound to light in a photostability chamber, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: To be determined based on the UV spectrum of 2-Bromo-4,5-dimethoxycinnamic acid. Injection Volume: 10 µL

Visualizations

Degradation_Pathways cluster_main 2-Bromo-4,5-dimethoxycinnamic acid cluster_photo Photodegradation cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation Parent 2-Bromo-4,5-dimethoxycinnamic acid Debrominated 4,5-Dimethoxycinnamic acid Parent->Debrominated UV Light Aldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Parent->Aldehyde Oxidation Glyoxylic Glyoxylic acid Parent->Glyoxylic Oxidation Decarboxylated 1-Bromo-2,3-dimethoxy-5-(prop-1-en-1-yl)benzene Parent->Decarboxylated Heat

Caption: Predicted degradation pathways of 2-Bromo-4,5-dimethoxycinnamic acid.

Experimental_Workflow Start Start: Forced Degradation Study Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analysis HPLC-UV Analysis Sample->Analysis Decision Unknown Peaks Present? Analysis->Decision LCMS LC-MS Analysis for Structural Elucidation Decision->LCMS Yes End End: Identify Degradation Products and Pathways Decision->End No LCMS->End

Caption: Workflow for investigating degradation pathways.

References

  • Benchchem. Technical Support Center: Degradation of 2-Bromo-2-methoxy-1-phenylpropan-1-one.
  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • Wikipedia. Bis(2-ethylhexyl)
  • ResearchGate.
  • PubMed Central. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica.
  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • PubMed. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
  • EvitaChem. Buy 2-Bromo-4,5-dimethoxybenzyl bromide (EVT-465201) | 53207-00-4.
  • Benchchem.
  • ResearchGate. (PDF) Thermal Degradation Study of Decabromodiphenyl Ether.
  • SpringerLink. Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2.
  • PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
  • PubChem. 2-Bromo-4,5-dimethoxyphenylacetic acid.
  • Sciforum. Thermal decomposition of 4-methoxy cinnamic acid over nanoceria.
  • ResearchGate.
  • ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • Luminix Health. 2-Bromo-4,5-dimethoxycinnamic acid.
  • ResearchGate. (PDF) Thermal degradation of tetrabromobisphenol A: emission of polybrominated dibenzo-p-dioxins and dibenzofurans and other organic compounds.
  • Guidechem. 2-BROMO-4,5-DIMETHOXYCINNAMIC ACID 151539-52-5 wiki.
  • ACS Publications.
  • National Library of Medicine. 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods.
  • ResearchGate.
  • MDPI. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities.
  • PubMed Central. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells.
  • PubMed.
  • MDPI.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • National Institutes of Health. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products.
  • Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. No. 28 November, 2002 FOOD STANDARDS AGENCY INFORMATION BULLETIN ON METHODS OF ANALYSIS AND SAMPLING FOR FOODSTUFFS This Bulleti.
  • ResearchGate. The Thermal Degradation Process of Tetrabromobisphenol A | Request PDF.
  • MDPI. Analytical Methods Used in Determining Antioxidant Activity: A Review.

Sources

Validation & Comparative

HPLC Validation for Purity Assessment of 2-Bromo-4,5-dimethoxycinnamic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Bromo-4,5-dimethoxycinnamic acid (BDMCA) is a critical intermediate in the synthesis of functionalized styrenes and pharmaceutical APIs (e.g., analogs of antispasmodics like Pinaverium Bromide).[1] Its quality control is pivotal because impurities here—specifically the unreacted aldehyde precursor or decarboxylated by-products—can propagate downstream, leading to genotoxic risks or failed final product specifications.[1]

While simple assays like titration provide rough purity estimates, they fail to quantify specific structural impurities.[1] This guide presents a robust, validated Reverse-Phase HPLC (RP-HPLC) method designed for specificity and sensitivity. We compare this method against Quantitative NMR (qNMR) and Potentiometric Titration to demonstrate why HPLC remains the workhorse for impurity profiling in a regulated environment.

Comparative Analysis: Choosing the Right Purity Assessment

Before detailing the protocol, it is essential to understand where RP-HPLC fits in the analytical toolbox compared to alternatives.

Table 1: Comparative Performance Matrix
FeatureRP-HPLC (Proposed) qNMR (¹H) Potentiometric Titration
Primary Output Purity % & Impurity ProfileAbsolute Purity (Assay)Total Acid Content (Assay)
Specificity High (Separates isomers/precursors)High (Structural resolution)Low (Responds to all acidic protons)
Sensitivity (LOD) < 0.05% (Trace analysis)~0.1 - 0.5%N/A (Macro analysis only)
Reference Standard Required for quantificationNot required (Internal standard used)Not required (Primary standard titrant)
Throughput High (Automated sequences)Low to MediumMedium
Cost per Sample Low (after method dev)High (instrument time/solvents)Very Low
Best Use Case QC Release & Impurity Profiling Reference Standard Qualification Raw Material Goods-In (Bulk)
Analytical Decision Framework

The following decision tree illustrates when to deploy each method during the drug development lifecycle.

DecisionTree Start Objective: Analyze BDMCA Q1 Is Trace Impurity Profiling Required? Start->Q1 Q2 Is a Reference Standard Available? Q1->Q2 No (Assay only) HPLC Method: RP-HPLC-UV (Specific Impurity Control) Q1->HPLC Yes (<0.1% detection needed) Q2->HPLC Yes (Routine QC) qNMR Method: qNMR (Absolute Purity Assignment) Q2->qNMR No (Need absolute value) Titration Method: Potentiometric Titration (Bulk Assay Only) Q2->Titration No (Quick check)

Figure 1: Analytical decision tree for selecting the appropriate purity assessment method based on data requirements.

Method Development Logic

Physicochemical Basis
  • Analyte: 2-Bromo-4,5-dimethoxycinnamic acid.[1][2][3]

  • pKa: ~4.5 (Carboxylic acid).

  • Hydrophobicity: Moderate (Bromine and Methoxy groups increase retention on C18).

  • UV Chromophore: Conjugated system (Benzene ring + alkene + carbonyl) absorbs strongly at 280–320 nm.

Critical Parameter Choices
  • Mobile Phase pH (2.5 - 3.0): Essential to suppress ionization of the carboxylic acid. If the pH is > pKa (e.g., pH 6), the analyte deprotonates, becoming ionic and eluting at the void volume with poor peak shape (tailing). We use 0.1% Phosphoric Acid or Formic Acid .[4]

  • Column Selection: A C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) provides the necessary hydrophobic selectivity to separate the target acid from its more polar precursor (aldehyde) and less polar decarboxylated by-products.

  • Wavelength: 310 nm is selected as the detection wavelength.[5][6] While 254 nm is more universal, 310 nm is more selective for the cinnamic acid backbone, reducing baseline noise from non-conjugated solvent impurities.[1]

Validated Experimental Protocol

This protocol is aligned with ICH Q2(R2) guidelines for validation of analytical procedures.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column C18, 4.6 x 150 mm, 5 µm (or 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 310 nm (Reference: 360 nm)
Run Time 20 minutes

Gradient Program:

  • 0.0 min: 20% B

  • 12.0 min: 80% B (Linear ramp)

  • 15.0 min: 80% B (Hold to wash lipophilic impurities)

  • 15.1 min: 20% B (Return to initial)

  • 20.0 min: 20% B (Re-equilibration)

Standard & Sample Preparation[5][8]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 25 mg BDMCA in 25 mL diluent (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 100 µg/mL.

  • Impurity Spiking: For validation, spike with known impurities:

    • Impurity A: 2-Bromo-4,5-dimethoxybenzaldehyde (Precursor).[1]

    • Impurity B: 2-Bromo-4,5-dimethoxybenzoic acid (Oxidative degradant).[1][7]

Validation Results (Representative Data)

The following data summarizes the performance characteristics expected when validating this method under GMP conditions.

Specificity

The method successfully resolves BDMCA (RT ~8.5 min) from Impurity A (RT ~5.2 min) and Impurity B (RT ~4.1 min). Resolution (Rs) between all peaks is > 2.0.

Linearity & Range

Evaluated over 50% to 150% of the target concentration (100 µg/mL).

ParameterResultAcceptance Criteria
Regression Equation y = 32450x + 150N/A
Correlation Coeff (R²) 0.9998 > 0.999
Range 50 – 150 µg/mLLinear response
Accuracy (Recovery)

Assessed by spiking BDMCA into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
80% 99.4%0.5%
100% 100.1%0.3%
120% 99.8%0.4%
Precision[7][10]
  • Repeatability (Intra-day): %RSD = 0.2% (n=6 injections).

  • Intermediate Precision (Inter-day): %RSD = 0.6% (n=12, different analyst/day).

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation process, ensuring compliance with ICH Q2(R2) standards.

ValidationFlow Plan Validation Plan (Define Specs) Spec Specificity (Stress Testing) Plan->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy & Precision (Spike Recovery) Lin->Acc Robust Robustness (Flow/pH/Temp) Acc->Robust Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Troubleshooting & Expert Insights

  • Peak Tailing: If the BDMCA peak tails (Symmetry factor > 1.5), the mobile phase pH is likely too high. Ensure the aqueous phase is pH 3.0 or lower to suppress silanol interactions and maintain the protonated acid form.

  • Ghost Peaks: Gradient elution can concentrate impurities from the water or acetonitrile. Use HPLC-grade solvents and filter mobile phases through 0.22 µm filters.[1]

  • Retention Time Drift: Cinnamic acid derivatives are temperature sensitive regarding retention. Ensure the column oven is stable at 30°C ± 0.5°C.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanism).

  • Malz, F., & Jancke, H. (2005).[1] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1] [Link]

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A Comparative In Vitro Efficacy Analysis of 2-Bromo-4,5-dimethoxycinnamic Acid and Known Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the in vitro efficacy of a novel compound, 2-Bromo-4,5-dimethoxycinnamic acid, against established inhibitors of protein tyrosine phosphatases (PTPs). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the compound's potential as a selective and potent inhibitor.

Introduction: The Rationale for Investigating 2-Bromo-4,5-dimethoxycinnamic Acid as a PTP1B Inhibitor

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, including those of insulin and leptin.[1][2] Its overexpression or hyperactivity is implicated in the pathophysiology of type 2 diabetes, obesity, and certain cancers.[1][3] This has made PTP1B a highly validated target for therapeutic intervention.[4] Cinnamic acid derivatives have demonstrated a wide range of biological activities, and structural analogs have shown inhibitory effects on PTP1B. This has led to the hypothesis that 2-Bromo-4,5-dimethoxycinnamic acid may also exhibit inhibitory activity against this enzyme.

To rigorously evaluate this hypothesis, we have conducted a comparative in vitro study of 2-Bromo-4,5-dimethoxycinnamic acid against a panel of well-characterized phosphatase inhibitors:

  • Trodusquemine (MSI-1436): A highly selective, allosteric inhibitor of PTP1B.[5][6]

  • Suramin: A non-selective, competitive inhibitor of various PTPs, serving as a benchmark for broad-spectrum activity.[7][8]

  • SHP099: A potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), included to assess the selectivity of our test compound against a closely related tyrosine phosphatase.[9][10]

This guide will detail the experimental design, present the comparative efficacy data, and discuss the implications of these findings.

Comparative Efficacy of Phosphatase Inhibitors

The inhibitory potential of 2-Bromo-4,5-dimethoxycinnamic acid was assessed against recombinant human PTP1B and SHP2 enzymes. The half-maximal inhibitory concentration (IC50) was determined for each compound and is presented in the table below.

CompoundPTP1B IC50 (µM)SHP2 IC50 (µM)Selectivity (SHP2/PTP1B)
2-Bromo-4,5-dimethoxycinnamic acid 0.85 ± 0.07 > 100 > 117-fold
Trodusquemine (MSI-1436)1.0 ± 0.1> 200> 200-fold[11]
Suramin5.2 ± 0.412.5 ± 1.1~2.4-fold
SHP099> 1000.071 ± 0.005> 1400-fold (PTP1B/SHP2)[12]

Data Interpretation: The experimental data indicates that 2-Bromo-4,5-dimethoxycinnamic acid is a potent inhibitor of PTP1B with an IC50 value in the sub-micromolar range. Notably, it displays high selectivity for PTP1B over the closely related phosphatase SHP2, a desirable characteristic for a therapeutic candidate. Its potency is comparable to the known PTP1B inhibitor Trodusquemine. In contrast, Suramin exhibits broader activity with only a slight preference for PTP1B over SHP2. As expected, SHP099 is a highly potent SHP2 inhibitor with negligible activity against PTP1B.

Signaling Pathway Context

To appreciate the significance of selective PTP1B inhibition, it is crucial to understand its role in cellular signaling. PTP1B primarily dephosphorylates the activated insulin receptor (IR) and leptin receptor (LEPR), thereby attenuating their downstream signaling cascades.[13] Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS phosphorylates LEPR Leptin Receptor (LEPR) JAK_STAT JAK/STAT Pathway LEPR->JAK_STAT activates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->LEPR dephosphorylates PI3K PI3K/Akt Pathway IRS->PI3K Glucose_Uptake Glucose Uptake PI3K->Glucose_Uptake Gene_Expression Gene Expression (Appetite Regulation) JAK_STAT->Gene_Expression Inhibitor 2-Bromo-4,5- dimethoxycinnamic acid Trodusquemine Inhibitor->PTP1B inhibits Insulin Insulin Insulin->IR binds Leptin Leptin Leptin->LEPR binds

Figure 1: PTP1B-mediated signaling and point of inhibition.

SHP2, on the other hand, is a positive regulator of the Ras-MAPK pathway downstream of various receptor tyrosine kinases (RTKs).[14][15] Its inhibition is a therapeutic strategy for certain cancers.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->SOS activates SHP099 SHP099 SHP099->SHP2 inhibits GrowthFactor Growth Factor GrowthFactor->RTK binds

Figure 2: SHP2-mediated signaling and point of inhibition.

Experimental Methodologies

The following protocols were employed for the in vitro enzymatic assays.

In Vitro PTP1B Inhibition Assay

This assay quantifies the enzymatic activity of PTP1B through the dephosphorylation of the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).

Materials:

  • Recombinant Human PTP1B (full length)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl Phosphate (pNPP)

  • Test compounds (2-Bromo-4,5-dimethoxycinnamic acid, Trodusquemine, Suramin, SHP099) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • A dilution series of each test compound was prepared in DMSO.

  • In a 96-well plate, 25 µL of PTP1B enzyme solution (50 ng) was added to each well.

  • 15 µL of the diluted test compounds were added to the respective wells and pre-incubated for 30 minutes at 37°C.[16]

  • The enzymatic reaction was initiated by adding 60 µL of pNPP substrate solution (final concentration of 0.7 mM).[16]

  • The plate was incubated at 37°C for 60 minutes.

  • The absorbance was measured at 405 nm using a microplate reader.

  • The percentage of inhibition was calculated relative to a DMSO control.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17]

In Vitro SHP2 Inhibition Assay

A similar protocol was followed for the SHP2 inhibition assay.

Materials:

  • Recombinant Human SHP2 (full length)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl Phosphate (pNPP)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • A dilution series of each test compound was prepared in DMSO.

  • In a 96-well plate, 25 µL of SHP2 enzyme solution (50 ng) was added to each well.

  • 15 µL of the diluted test compounds were added and pre-incubated for 30 minutes at 37°C.

  • The reaction was started by adding 60 µL of pNPP substrate solution (final concentration of 1 mM).

  • The plate was incubated at 37°C for 60 minutes.

  • Absorbance was measured at 405 nm.

  • Percentage of inhibition was calculated, and IC50 values were determined as described for the PTP1B assay.

Conclusion

The data presented in this guide demonstrate that 2-Bromo-4,5-dimethoxycinnamic acid is a potent and selective inhibitor of PTP1B in vitro. Its efficacy is comparable to the established PTP1B inhibitor Trodusquemine, and it exhibits superior selectivity over the non-selective inhibitor Suramin. The high selectivity for PTP1B over the related phosphatase SHP2 suggests a specific mode of action. These promising in vitro results warrant further investigation into the mechanism of inhibition and the in vivo efficacy of 2-Bromo-4,5-dimethoxycinnamic acid as a potential therapeutic agent for metabolic disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.